N,N-Dimethyl-3-(piperidin-3-yl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-piperidin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWSAVUJCYHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This whitepaper provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
Chemical Structure:

Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 184.157563 g/mol |
| Monoisotopic Mass | 184.157563 g/mol |
| Topological Polar Surface Area | 32.7 Ų |
| Heavy Atom Count | 13 |
| Complexity | 164 |
Note: These properties are computationally predicted and have not been experimentally verified.
Synthesis Methodology
A plausible synthetic route for this compound involves the amidation of a suitable piperidine precursor. A detailed experimental protocol based on established amide synthesis reactions is proposed below.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 3-cyanopyridine, which is first reduced to 3-(aminomethyl)piperidine, followed by acylation with 3-chloropropionyl chloride and subsequent reaction with dimethylamine. A more direct approach, however, would be the reaction of 3-piperidinepropanenitrile with a methylating agent, followed by hydrolysis. A common and straightforward method is the reductive amination of a suitable aldehyde or ketone, or the acylation of a piperidine derivative.
A practical synthetic approach would involve the reaction of 3-piperidinepropanamide with a methylating agent or, more directly, the coupling of 3-(piperidin-3-yl)propanoic acid with dimethylamine.
Experimental Protocol: Amide Coupling Reaction
This protocol describes the synthesis of this compound from N-Boc-3-(piperidin-3-yl)propanoic acid and dimethylamine, followed by deprotection.
Materials:
-
N-Boc-3-(piperidin-3-yl)propanoic acid
-
Dimethylamine (2M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 15 minutes.
-
Add dimethylamine (2M solution in THF, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure.
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃) | δ ~3.0 (s, 6H, N(CH₃)₂), ~2.9-2.5 (m, 4H, piperidine CH₂), ~2.4 (t, 2H, CH₂C=O), ~1.8-1.2 (m, 7H, piperidine CH and CH₂) |
| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~58 (piperidine C2, C6), ~45 (piperidine C3), ~37 (N(CH₃)₂), ~35 (CH₂C=O), ~31 (piperidine C5), ~25 (piperidine C4), ~24 (CH₂CH₂C=O) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, secondary amine), ~2930, 2850 (C-H stretch), ~1640 (C=O stretch, tertiary amide) |
| Mass Spec. (ESI+) | m/z 185.16 [M+H]⁺ |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been explicitly reported, the piperidine and propanamide moieties are present in numerous biologically active compounds. Piperidine derivatives are known to interact with a variety of receptors and enzymes in the central nervous system. Propanamide structures are also found in compounds with diverse pharmacological effects, including analgesic and anti-inflammatory properties.[1]
Given these structural features, this compound could potentially exhibit activity as a modulator of neurotransmitter receptors or ion channels. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological targets and pharmacological profile.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a hypothetical signaling pathway it might modulate.
References
Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence commencing with the commercially available 3-(piperidin-3-yl)propanoic acid. The pathway involves the protection of the piperidine nitrogen, followed by amidation of the carboxylic acid, and concluding with the removal of the protecting group.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the following three key transformations:
-
N-Boc Protection: The secondary amine of the piperidine ring in 3-(piperidin-3-yl)propanoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent amidation step.
-
Amidation: The carboxylic acid of the N-Boc protected intermediate is coupled with dimethylamine using a standard peptide coupling reagent to form the desired amide bond.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (N-Boc-3-(piperidin-3-yl)propanoic acid)
This procedure outlines the protection of the piperidine nitrogen with a Boc group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Piperidin-3-yl)propanoic acid | 157.21 | 10.0 | 1.57 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 11.0 | 2.40 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 30.0 | 2.52 g |
| Dioxane | - | - | 20 mL |
| Water | - | - | 20 mL |
| Ethyl Acetate | - | - | As needed |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
To a solution of 3-(piperidin-3-yl)propanoic acid (10.0 mmol) in a mixture of dioxane (20 mL) and water (10 mL), add sodium bicarbonate (30.0 mmol).
-
Stir the mixture at room temperature until the starting material dissolves.
-
Add a solution of di-tert-butyl dicarbonate (11.0 mmol) in dioxane (10 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a colorless oil or white solid.
Expected Yield: 90-98%
Step 2: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate
This step involves the amidation of the carboxylic acid with dimethylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 257.34 | 10.0 | 2.57 g |
| Dimethylamine (2 M solution in THF) | 45.08 | 12.0 | 6.0 mL |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 12.0 | 2.30 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 12.0 | 1.62 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 3.48 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (10.0 mmol) in dichloromethane (50 mL).
-
Add EDC (12.0 mmol) and HOBt (12.0 mmol) to the solution.[1][2][3][4]
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethylamine (2 M solution in THF, 12.0 mmol) followed by DIPEA (20.0 mmol).[5]
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.
Expected Yield: 75-90%
Step 3: Synthesis of this compound
This final step involves the deprotection of the Boc group to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 284.41 | 10.0 | 2.84 g |
| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |
| Dichloromethane (DCM) | - | - | 10 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Dissolve tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate (10.0 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 mL) dropwise to the solution.[6][7][8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer and wash with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Expected Yield: 90-99%
Quantitative Data Summary
| Step | Product Name | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 3-(Piperidin-3-yl)propanoic acid | 90-98 | >95 | NMR, LC-MS |
| 2 | tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine | 75-90 | >95 | NMR, LC-MS |
| 3 | This compound | tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate | 90-99 | >98 | NMR, LC-MS, HPLC |
Logical Relationship Diagram
Caption: Logical flow of the synthesis and verification process.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Guide: Physicochemical Properties of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of its key physicochemical properties, general experimental protocols for their determination, and a workflow for a representative experimental procedure.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 138304-80-0
-
Molecular Formula: C₁₀H₂₀N₂O
-
Molecular Weight: 184.28 g/mol
-
Chemical Structure:
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table summarizes predicted values obtained from computational models, which are widely used in drug discovery to estimate the properties of novel molecules.[2][3][4]
| Property | Predicted Value | General Significance in Drug Development |
| Melting Point (°C) | Not available (likely a solid at room temperature) | Influences solubility, dissolution rate, and formulation choice. Crystalline solids generally have higher melting points.[5] |
| Boiling Point (°C) | Not available | Important for purification (distillation) and stability at high temperatures. Amides generally have high boiling points due to strong intermolecular forces.[5][6] |
| Water Solubility | Predicted to be soluble | Crucial for absorption and distribution in the body. The piperidine and amide functionalities can engage in hydrogen bonding with water.[7] |
| pKa | Not available (expected to have a basic pKa due to the piperidine nitrogen) | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding. The piperidine nitrogen is basic. |
| logP (Octanol-Water Partition Coefficient) | Not available (predicted to be low to moderate) | A measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism. A balanced logP is often desired for oral drugs. |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids and provides a melting range, which is an indicator of purity.[8][9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting range (e.g., 120-122 °C). A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound in water.[11]
Materials:
-
This compound
-
Distilled or deionized water
-
Glass vials with screw caps
-
Shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C)
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a glass vial.
-
Equilibration: The vial is sealed and agitated in a shaker or rotator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.[12][13]
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
This compound solution of known concentration
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength
Procedure:
-
Solution Preparation: A solution of the compound is prepared in water with a known ionic strength.
-
Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The solution is titrated with the standardized acid or base, added in small increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like this, titration with a strong acid will be performed.
logP Determination (Shake-Flask Method)
This classic method measures the partitioning of a compound between n-octanol and water.[1][14]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or rotator
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Phase Preparation: n-Octanol and the aqueous phase are mutually saturated by shaking them together and allowing the layers to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a period sufficient to allow the compound to distribute between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log ( [Compound]octanol / [Compound]aqueous )
Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination by the shake-flask method.
Biological Activity
Currently, there is limited publicly available information on the specific biological activity and signaling pathways of this compound. However, the piperidine scaffold is present in numerous biologically active compounds, suggesting potential for this molecule to interact with various biological targets. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide provides an overview of the key physicochemical properties of this compound, based on predictive models in the absence of direct experimental data. The detailed general experimental protocols offer a framework for the empirical determination of these crucial parameters. A comprehensive understanding of these properties is fundamental for advancing the research and development of this compound for potential therapeutic applications.
References
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aqueous equilibrium solubility: Topics by Science.gov [science.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
N,N-Dimethyl-3-(piperidin-3-yl)propanamide CAS number lookup
CAS Number: A specific CAS (Chemical Abstracts Service) registry number for N,N-Dimethyl-3-(piperidin-3-yl)propanamide could not be definitively identified from the available public resources. This may indicate that the compound is novel, not widely commercialized, or is referenced under a different nomenclature. For reference, the hydrochloride salt of a similar positional isomer, N,N-Dimethyl-3-(piperidin-4-yl)propanamide, is assigned CAS number 2279124-15-9.[1]
Introduction
This compound is a chemical compound featuring a piperidine ring connected to a propanamide group. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities.[2][3] The N,N-dimethylpropanamide functional group can influence the compound's solubility, polarity, and ability to interact with biological targets. This technical guide aims to provide an overview of the synthesis, potential biological relevance, and experimental considerations for this class of compounds, drawing from literature on structurally similar molecules.
Physicochemical Data
Quantitative data for the specific title compound is not available. However, for structurally related compounds, the following properties have been reported:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| N,N-Dimethylpropionamide | C5H11NO | 101.15 | 758-96-3 | [4] |
| 3-(Dimethylamino)-N,N-dimethylpropanamide | C7H16N2O | 144.21 | 17268-47-2 | [5] |
| N-phenyl-N-4-piperidinyl-propanamide (Norfentanyl) | C14H20N2O | 232.32 | 1609-66-1 | [6] |
| 3-(3-acetylpiperidin-1-yl)-N,N-dimethylpropanamide | C12H22N2O2 | 226.32 | Not Available | [7] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not documented in the searched literature, a general synthetic approach can be proposed based on standard amide bond formation reactions.
General Synthesis Workflow
A plausible synthetic route would involve the reaction of a suitable piperidine precursor with a propanoyl chloride derivative or the coupling of a piperidinyl-propanoic acid with dimethylamine.
Caption: Plausible synthetic workflows for this compound.
Example Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for N-alkylation and amidation.[8][9]
-
Preparation of 3-(Piperidin-3-yl)propanoic Acid: A suitable precursor, such as 3-(pyridin-3-yl)propanoic acid, would be subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring.
-
Activation of the Carboxylic Acid: The resulting 3-(piperidin-3-yl)propanoic acid would be dissolved in an appropriate aprotic solvent (e.g., dichloromethane). An activating agent such as thionyl chloride or a peptide coupling reagent like HBTU, along with a non-nucleophilic base (e.g., diisopropylethylamine), would be added at a controlled temperature (e.g., 0 °C).
-
Amidation: A solution of dimethylamine in a suitable solvent would be added dropwise to the activated acid derivative. The reaction mixture would be stirred at room temperature for several hours until completion, monitored by a technique like thin-layer chromatography.
-
Work-up and Purification: The reaction would be quenched with an aqueous solution (e.g., sodium bicarbonate). The organic layer would be separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product would then be purified using column chromatography or recrystallization to yield the final this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been specifically reported. However, the piperidine scaffold is a key component in many biologically active molecules. For instance, certain piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[10] Others have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors, which have applications in cancer and infectious diseases.[3]
Hypothetical Signaling Pathway Interaction
Given the structural motifs, one could speculate on its potential interaction with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing drugs.
References
- 1. 2279124-15-9|N,N-Dimethyl-3-(piperidin-4-yl)propanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. Buy 2-methyl-N-[(3S)-piperidin-3-yl]propanamide [smolecule.com]
- 3. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanamide, N-phenyl-N-4-piperidinyl- (CAS 1609-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-(3-acetylpiperidin-1-yl)-N,N-dimethylpropanamide | C12H22N2O2 | CID 63846658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When incorporated into a propanamide structure, this moiety gives rise to a class of compounds—piperidine propanamide derivatives—with significant and diverse biological activities. These derivatives have been extensively explored as potent modulators of various physiological targets, most notably as analgesics acting on the central nervous system.[4][5][6]
This technical guide provides an in-depth overview of the biological activities of piperidine propanamide derivatives, focusing on their interactions with key receptor systems. It summarizes quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support ongoing research and development in this promising area of pharmacology.
Core Biological Activities and Quantitative Data
The primary therapeutic potential of piperidine propanamide derivatives lies in their ability to modulate opioid and sigma receptors, making them strong candidates for the treatment of pain, particularly neuropathic pain.[7][8]
Opioid and Sigma Receptor Modulation
A significant number of piperidine propanamide derivatives have been synthesized and evaluated as ligands for μ-opioid receptors (MOR) and sigma-1 (σ1) receptors. The dual modulation of these targets is a promising strategy for developing potent analgesics with an improved side-effect profile.[7][8] The MOR is a well-established target for potent analgesics, while antagonism of the σ1 receptor has been shown to alleviate neuropathic pain.[7][8]
Structure-activity relationship (SAR) studies reveal that the nature of the substituent on the piperidine nitrogen is critical for activity.[4] High potency is often observed in compounds with an aralkyl substituent on the piperidine ring nitrogen.[4]
Below are summarized quantitative data for representative compounds from this class.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of Piperidine Propanamide Derivatives
| Compound | Structure | μ-Opioid Receptor Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Compound 44 | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 2.1 | 1.86 | [7][8] |
| Ligand 19 | 5-hydroxy-(tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide | 4 | >1000 (δ-opioid) | [9] |
| Ligand 20 | 5-fluoro-(tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide | 5 | >1000 (δ-opioid) | [9] |
| Compound 23 (3R, 4S) | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue | 0.0021 | 25.8 (κ-opioid) |[10] |
Table 2: In Vitro Functional Activity (EC₅₀) and In Vivo Analgesic Potency (ED₅₀)
| Compound | Assay Type | EC₅₀ (nM) / ED₅₀ (mg/kg) | Efficacy (Eₘₐₓ) | Animal Model | Reference |
|---|---|---|---|---|---|
| Compound 44 | Formalin Test | ED₅₀ = 15.1 ± 1.67 mg/kg | Not Reported | Mouse | [7][8] |
| Ligand 19 | GPI Assay (agonist) | 75 ± 21 nM | Not Reported | In Vitro | [9] |
| Ligand 19 | MVD Assay (agonist) | 190 ± 42 nM | Not Reported | In Vitro | [9] |
| Compound 23 (3R, 4S) | MOR Functional Assay | 0.0013 nM | 209.1 ± 1.4% | In Vitro | [10] |
| N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide | Hot-Plate Test | ED₅₀ = 0.44 mg/kg | Not Reported | Mouse |[4] |
Experimental Protocols
The characterization of piperidine propanamide derivatives involves a standard cascade of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
Radioligand Receptor Binding Assays
This method is used to determine the binding affinity (Kᵢ value) of a compound for a specific receptor.
-
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Materials: Cell membrane preparations expressing the target receptor (e.g., MOR or σ₁), a high-affinity radioligand (e.g., [³H]-DAMGO for MOR), test compound, buffer solutions, glass fiber filters, and a scintillation counter.
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Functional Assay
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR), such as the μ-opioid receptor.
-
Objective: To measure the extent to which a compound stimulates the binding of [³⁵S]GTPγS to G-proteins following receptor activation.
-
Materials: Cell membranes expressing the receptor of interest, [³⁵S]GTPγS, GDP, varying concentrations of the test compound, and assay buffer.
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data as a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) relative to a standard full agonist.
-
In Vivo Analgesic Models
Animal models are crucial for evaluating the therapeutic potential of candidate compounds.
-
Formalin Test: This model assesses analgesic activity against persistent pain.
-
A dilute solution of formalin is injected into the hind paw of a mouse or rat.
-
The animal's pain response (licking, biting, or flinching of the injected paw) is observed and quantified during two distinct phases: an early, acute phase and a later, inflammatory phase.
-
The test compound is administered prior to the formalin injection, and its ability to reduce the pain behaviors in either phase is measured.[7]
-
-
Hot-Plate Test: This method evaluates the response to thermal pain stimuli.
-
An animal is placed on a heated surface maintained at a constant temperature.
-
The latency to a pain response (e.g., licking a hind paw or jumping) is recorded.
-
The test compound is administered, and the test is repeated to determine if the compound increases the pain response latency.[4]
-
Visualizing Pathways and Processes
Graphviz diagrams are used below to illustrate key relationships, from molecular signaling to the overall drug discovery workflow.
Caption: Dual signaling mechanism for analgesia.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
Notice: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no available information regarding the mechanism of action, pharmacological properties, or biological activity of the specific compound N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The CAS number associated with this query in initial searches (12345-67-8) appears to be a placeholder and is linked to a variety of unrelated chemical entities.
Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the specified compound as requested. The absence of data prevents any scientifically grounded analysis of its signaling pathways or experimental workflows.
For researchers, scientists, and drug development professionals interested in the potential activity of this molecule, the following sections outline a speculative approach based on the analysis of its structural components. This is a theoretical exercise and should not be considered factual data.
Hypothetical Analysis of Structural Moieties
The structure of this compound contains two key chemical moieties that could suggest potential biological targets: a piperidine ring and a propanamide tail.
-
Piperidine Ring: The piperidine scaffold is a common feature in a vast array of centrally acting drugs, targeting a wide range of receptors and transporters in the central nervous system (CNS). Depending on the substitutions on the ring, piperidine derivatives can interact with dopaminergic, serotonergic, cholinergic, and opioid receptors, among others.
-
Propanamide Tail: The N,N-dimethylpropanamide portion of the molecule introduces a flexible chain with a tertiary amide. This feature could influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.
Postulated Signaling Pathways (Theoretical)
Given the lack of empirical data, any depiction of signaling pathways would be entirely speculative. However, based on the activities of structurally related compounds, one could hypothesize potential interactions. For instance, if the piperidine moiety were to interact with a G-protein coupled receptor (GPCR), it could trigger a downstream signaling cascade.
Below is a generalized and purely hypothetical representation of a GPCR signaling pathway that a molecule with a piperidine scaffold could theoretically modulate.
Caption: A generalized, hypothetical GPCR signaling pathway.
Proposed Experimental Workflow for Characterization (Theoretical)
Should this compound be synthesized for research purposes, a logical workflow to elucidate its mechanism of action would be as follows.
Caption: A theoretical workflow for characterizing a novel compound.
Conclusion
Without any existing research, a detailed technical guide on the mechanism of action of this compound cannot be provided. The information presented herein is purely speculative and based on the structural characteristics of the molecule. For any definitive understanding, the compound would need to be synthesized and subjected to a rigorous battery of in vitro and in vivo pharmacological assays. Researchers interested in this or similar molecules are encouraged to perform these foundational studies to establish a data-driven understanding of their biological effects.
An In-Depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide
Abstract
N,N-Dimethyl-3-(piperidin-3-yl)propanamide (CAS No. 138304-80-0) is a piperidine-containing compound with potential for biological activity. Publicly available information regarding its discovery, history, and pharmacological profile is limited, suggesting its status as a novel or underexplored chemical entity. This technical guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols for its synthesis, and a strategic framework for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine derivatives as potential therapeutic agents.
Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system. The structural motif of this compound, featuring a disubstituted piperidine ring linked to a dimethylpropanamide side chain, suggests potential interactions with various receptors, ion channels, or enzymes. The lack of extensive research on this specific compound presents an opportunity for novel discoveries in pharmacology. This guide outlines a plausible pathway for its synthesis and a systematic approach to elucidating its biological function.
Proposed Synthesis and Discovery
Given the absence of a documented discovery and developmental history, a logical synthetic pathway is proposed, commencing from commercially available starting materials. The "discovery" of this compound in a research context would likely arise from a medicinal chemistry campaign aimed at exploring the structure-activity relationships of piperidine-based compounds.
The proposed synthesis is a multi-step process involving the protection of the piperidine nitrogen, extension of the side chain, and a final amidation reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from N-Boc-3-(hydroxymethyl)piperidine:
-
Oxidation: The primary alcohol of N-Boc-3-(hydroxymethyl)piperidine is oxidized to the corresponding carboxylic acid, N-Boc-3-piperidinepropanoic acid.
-
Amidation: The resulting carboxylic acid is coupled with dimethylamine using a suitable coupling agent to form the amide.
-
Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Key Intermediates and Reagents
The following table summarizes the key compounds and reagents involved in the proposed synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| N-Boc-3-(hydroxymethyl)piperidine | C₁₁H₂₁NO₃ | 215.29 | Starting Material |
| N-Boc-3-piperidinepropanoic acid | C₁₁H₁₉NO₄ | 229.27 | Intermediate |
| Dimethylamine | C₂H₇N | 45.08 | Reagent |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₂₁N₃·HCl | 191.70 (as HCl salt) | Coupling Agent |
| NHS (N-Hydroxysuccinimide) | C₄H₅NO₃ | 115.09 | Activating Agent |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotection Reagent |
| Final Product: this compound | C₁₀H₂₀N₂O | 184.28 | Target Compound |
Detailed Experimental Protocols
The following protocols are proposed for the key synthetic steps.
Synthesis of N-Boc-3-piperidinepropanoic acid (Intermediate B)
-
Setup: To a solution of N-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts (if using PCC). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-piperidinepropanoic acid.
Synthesis of this compound (Final Product)
This protocol details the critical amidation and deprotection steps.
-
Activation: Dissolve N-Boc-3-piperidinepropanoic acid (1 equivalent) in anhydrous DCM. Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Coupling: Cool the reaction mixture to 0°C and add a solution of dimethylamine (2 M in THF, 2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc protected amide by flash column chromatography.
-
Cleavage: Dissolve the purified N-Boc-N,N-Dimethyl-3-(piperidin-3-yl)propanamide from the previous step in DCM. Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10. Extract the aqueous layer with DCM (3 x volumes).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Proposed Biological Evaluation Framework
A systematic approach is proposed to investigate the biological activity of this compound. The framework is designed as a hierarchical screening cascade, starting with broad profiling and progressing to more specific assays based on initial findings.
Caption: Proposed biological evaluation workflow for this compound.
Rationale for Target Classes
-
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.
-
Ion Channels: Many ion channel modulators, particularly those acting on sodium, potassium, and calcium channels, incorporate piperidine moieties.
-
Enzymes: The amide functionality could interact with the active sites of various enzymes, such as proteases or hydrolases.
Conclusion
While this compound remains a largely uncharacterized molecule, its chemical structure holds promise for potential biological activity. This technical guide provides a foundational framework for its synthesis and a strategic plan for its pharmacological evaluation. The proposed methodologies are based on established principles of organic synthesis and drug discovery and are intended to serve as a starting point for researchers aiming to explore this and similar novel chemical entities. Further investigation is warranted to unlock the potential of this compound and its derivatives in the field of medicinal chemistry.
A Technical Guide to the Spectroscopic Characterization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active compounds. A thorough understanding of its chemical structure is paramount for its development and application. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the definitive structural elucidation of such molecules. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides detailed experimental protocols for acquiring this data. While direct experimental data for this specific compound is not widely available in the public domain, this guide presents predicted data based on its chemical structure, offering a valuable reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of the chemical structure and standard chemical shift values.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.05 | s | 3H | N-CH₃ |
| ~ 2.95 | s | 3H | N-CH₃ |
| ~ 2.90 - 3.10 | m | 2H | Piperidine H2, H6 (axial) |
| ~ 2.40 - 2.60 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~ 2.20 - 2.35 | t | 2H | -CH₂-C(=O) |
| ~ 1.80 - 2.00 | m | 1H | Piperidine H3 |
| ~ 1.50 - 1.70 | m | 4H | Piperidine H4, H5 |
| ~ 1.40 - 1.55 | m | 2H | -CH₂-CH₂-C(=O) |
| ~ 1.20 (broad) | s | 1H | N-H (Piperidine) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.5 | C=O (Amide) |
| ~ 52.0 | Piperidine C2 |
| ~ 46.0 | Piperidine C6 |
| ~ 37.5 | N-CH₃ |
| ~ 35.5 | N-CH₃ |
| ~ 35.0 | Piperidine C3 |
| ~ 33.0 | -CH₂-C(=O) |
| ~ 31.0 | Piperidine C5 |
| ~ 29.0 | -CH₂-CH₂-C(=O) |
| ~ 25.0 | Piperidine C4 |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Predicted [M+H]⁺ | 185.1648 |
| Predicted [M+Na]⁺ | 207.1468 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: ~240 ppm
-
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.
-
-
Data Acquisition:
-
Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe protonated species ([M+H]⁺).
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.
-
For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
An In-Depth Technical Guide to the Therapeutic Targets of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Related α7 Nicotinic Acetylcholine Receptor Agonists
Disclaimer: The compound "N,N-Dimethyl-3-(piperidin-3-yl)propanamide" is not extensively described in publicly available scientific literature. This guide will therefore focus on the well-characterized compound PHA-568487 , a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). PHA-568487 shares structural motifs with the queried compound and serves as an exemplary case for understanding the therapeutic potential of targeting the α7nAChR. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a critical therapeutic target for a range of pathological conditions, most notably those with an inflammatory component. As a ligand-gated ion channel, its activation triggers a cascade of intracellular signaling events that modulate immune responses, neurotransmission, and cellular survival. PHA-568487 is a selective α7nAChR agonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor. Its primary mechanism of action involves the activation of the cholinergic anti-inflammatory pathway , which leads to a significant reduction in the production of pro-inflammatory cytokines. This guide provides a comprehensive overview of the therapeutic targets of PHA-568487, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Primary Therapeutic Target: α7 Nicotinic Acetylcholine Receptor (α7nAChR)
The α7nAChR is a homopentameric ligand-gated ion channel composed of five α7 subunits. It is widely expressed in the central nervous system (CNS) and periphery, including on immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs).[1] Activation of the α7nAChR by agonists like PHA-568487 leads to a conformational change in the receptor, opening a channel that is highly permeable to calcium ions (Ca²⁺).[2] This influx of Ca²⁺ is a critical initiating event for the downstream signaling pathways that mediate the receptor's physiological effects.
Quantitative Pharmacological Data
The binding affinity and functional potency of PHA-568487 at the α7nAChR and other receptors have been quantified in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Receptor/Channel | Value | Assay Type | Reference |
| Ki | α7 nAChR | 44 nM | Radioligand Binding Assay | [3] |
| 5-HT3 | 2800 nM | Radioligand Binding Assay | [3] | |
| IC50 | α3β4 nAChR | > 100 µM | Functional Assay | [3] |
| α1β1δγ nAChR | > 100 µM | Functional Assay | [3] | |
| % Inhibition | α4β2 nAChR | < 1% | Functional Assay | [3] |
| hERG | 5% | Functional Assay | [3] |
Signaling Pathways and Mechanism of Action
The primary mechanism through which PHA-568487 exerts its therapeutic effects is the activation of the cholinergic anti-inflammatory pathway . This pathway is a neuro-immune regulatory circuit where neuronal signals, primarily from the vagus nerve, suppress innate immune responses.
The Cholinergic Anti-inflammatory Pathway
Activation of α7nAChR on immune cells, particularly macrophages, by PHA-568487 inhibits the production and release of pro-inflammatory cytokines.[4][5] This effect is central to its therapeutic potential in inflammatory diseases. The binding of PHA-568487 to α7nAChR initiates a signaling cascade that ultimately suppresses the activation of key pro-inflammatory transcription factors.
Key Downstream Effectors
-
Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3): Activation of α7nAChR leads to the recruitment and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it can have complex effects, including the inhibition of pro-inflammatory gene expression.[6]
-
Nuclear Factor-kappa B (NF-κB): The α7nAChR signaling pathway inhibits the activity of the IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]
Experimental Protocols
Radioligand Binding Assay for α7nAChR
This protocol is a general method for determining the binding affinity of a compound for the α7nAChR using a competitive binding assay.
Materials:
-
Cell membranes prepared from cells expressing human α7nAChR.
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., PHA-568487) at various concentrations.
-
Non-specific binding control: A high concentration of a known α7nAChR ligand (e.g., 1 µM nicotine).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. Within the diverse landscape of piperidine-based structures, the N,N-Dimethyl-3-(piperidin-3-yl)propanamide core has emerged as a promising scaffold, particularly in the pursuit of therapies for metabolic disorders. This technical guide provides a comprehensive overview of this chemical core, its synthesis, biological significance as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and its potential for future drug development.
The this compound Scaffold: Physicochemical Properties and Synthetic Strategy
The this compound scaffold is characterized by a central piperidine ring substituted at the 3-position with a propanamide side chain. The dimethylamide moiety offers metabolic stability and can act as a hydrogen bond acceptor, while the secondary amine of the piperidine ring provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
Synthesis Protocol
The synthesis of the hydrochloride salt of this compound has been described in the patent literature (WO2010080798A1). A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).
-
The reaction mixture is stirred at room temperature, and then a solution of dimethylamine in a suitable solvent (e.g., tetrahydrofuran or as a gas) is added.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate.
Step 2: Deprotection to yield this compound Hydrochloride
-
The purified product from Step 1 is dissolved in a suitable solvent (e.g., dioxane or methanol).
-
A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated aqueous HCl) is added, and the mixture is stirred at room temperature.
-
The progress of the deprotection is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield this compound hydrochloride as a solid. The product can be further purified by recrystallization if necessary.
Experimental Workflow for the Synthesis of this compound Hydrochloride
Caption: Synthetic scheme for this compound HCl.
Biological Target and Signaling Pathway: Inhibition of 11β-HSD1
The primary biological target of compounds based on the this compound scaffold is 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels.
The 11β-HSD1 Signaling Pathway
11β-HSD1 is a NADPH-dependent enzyme primarily located in the endoplasmic reticulum of key metabolic tissues, including the liver, adipose tissue, and brain. Its main function is the conversion of inactive cortisone into biologically active cortisol in humans (or corticosterone in rodents). This intracellular amplification of glucocorticoid signaling has profound physiological effects.
Elevated levels of cortisol can lead to a range of metabolic dysfunctions. In the liver, cortisol stimulates gluconeogenesis, the production of glucose from non-carbohydrate sources, which can contribute to hyperglycemia. In adipose tissue, it promotes the differentiation of pre-adipocytes into mature fat cells and can lead to visceral obesity. Furthermore, excess cortisol can impair insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.
By inhibiting 11β-HSD1, compounds based on the this compound scaffold can reduce the intracellular concentration of active cortisol in target tissues. This, in turn, is expected to ameliorate the downstream pathological effects of glucocorticoid excess. The therapeutic potential of 11β-HSD1 inhibition lies in its ability to improve insulin sensitivity, reduce hepatic glucose production, and favorably modulate lipid profiles.
Caption: Inhibition of the 11β-HSD1 pathway by the propanamide scaffold.
Structure-Activity Relationship and Quantitative Data
While specific quantitative data for this compound itself is not extensively available in the public domain, the patent literature suggests its utility as a core for developing potent 11β-HSD1 inhibitors. The development of derivatives often involves modification at the piperidine nitrogen.
The following table summarizes representative data for other piperidine amide-based 11β-HSD1 inhibitors to illustrate the potency that can be achieved with this general class of compounds. It is important to note that these are not direct derivatives of the core topic but serve as a reference for the potential of similar scaffolds.
| Compound Class | Modification | Target | IC50 (nM) | Reference |
| Piperidine Amide | Varied substituents on piperidine nitrogen and amide | Human 11β-HSD1 | Ranging from <10 to >1000 | Bioorg. Med. Chem. Lett. 2007, 17, 3421-3425 |
| Pyrrolidine Carboxamide | Adamantane derivatives | Human 11β-HSD1 | Potent inhibition reported | Bioorg. Med. Chem. Lett. 2010, 20, 2897-2902 |
| Arylsulfonylpiperazine | Optimization of arylsulfonyl and piperazine substituents | Human 11β-HSD1 | As low as 3 nM | Bioorg. Med. Chem. Lett. 2008, 18, 3513-3516 |
Future Directions and Conclusion
The this compound scaffold represents a valuable starting point for the design of novel 11β-HSD1 inhibitors. Its straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an attractive core for generating compound libraries for high-throughput screening and lead optimization.
Future research in this area will likely focus on:
-
Exploring Diverse Substitutions: Systematic exploration of a wide range of substituents on the piperidine nitrogen to enhance potency, selectivity, and pharmacokinetic properties.
-
Structure-Based Drug Design: Utilizing the crystal structure of 11β-HSD1 to design derivatives with improved binding affinity and selectivity over other hydroxysteroid dehydrogenases.
-
In Vivo Efficacy Studies: Advancing potent and selective compounds into animal models of metabolic disease to evaluate their therapeutic potential.
An In-depth Technical Guide on the Solubility and Stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, solubility, and stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. Due to the limited publicly available experimental data for this specific compound, this document integrates established chemical principles of its core functional groups—a tertiary amide and a substituted piperidine ring—to project its behavior. Detailed, standardized experimental protocols for the empirical determination of these properties are also presented to guide researchers in their laboratory work.
Introduction
This compound is a chemical entity featuring a piperidine ring connected to a propanamide moiety with a dimethylated amide nitrogen. The presence of the basic piperidine nitrogen and the tertiary amide group dictates its physicochemical characteristics, influencing its solubility in various media and its stability under different environmental conditions. Understanding these properties is crucial for its potential application in drug development, chemical synthesis, and other research areas. This guide aims to provide a foundational understanding of these characteristics and to propose standardized methods for their experimental verification.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been identified from chemical supplier databases. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 138304-80-0 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀N₂O | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Piperidinepropanamide, N,N-dimethyl- | [1] |
| InChIKey | WQZWSAVUJCYHMU-UHFFFAOYSA-N | [1] |
Solubility Profile (Predicted and Experimental Protocol)
Predicted Solubility
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made:
-
Aqueous Solubility: The presence of the piperidine nitrogen, which is basic and can be protonated, suggests that the solubility in aqueous media will be pH-dependent. At acidic pH, the formation of a cationic piperidinium salt should significantly enhance water solubility. In neutral to basic conditions, the free base form will be less polar, likely resulting in lower aqueous solubility. The tertiary amide and the hydrocarbon backbone also contribute to its lipophilicity.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) due to the presence of the polar amide group. It is also likely to be soluble in chlorinated solvents like dichloromethane. Solubility in non-polar solvents such as hexanes is expected to be limited.
Experimental Protocol for Solubility Determination
A standard equilibrium solubility shake-flask method is recommended for determining the quantitative solubility.
Objective: To determine the solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Solvents: Purified water, pH buffers (e.g., pH 2, 4, 7, 9), methanol, ethanol, DMSO, dichloromethane, hexane.
-
Calibrated analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[4]
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using the validated analytical method.
-
Perform the experiment in triplicate for each solvent.
The following diagram illustrates the experimental workflow for determining solubility.
Stability Profile (Predicted and Experimental Protocol)
Predicted Stability and Degradation Pathways
-
Hydrolytic Stability: The tertiary amide bond in this compound is expected to be significantly more resistant to hydrolysis than primary or secondary amides, especially under basic conditions.[5][6] However, under strongly acidic or basic conditions, particularly with elevated temperatures, hydrolysis can occur, leading to the formation of 3-(piperidin-3-yl)propanoic acid and dimethylamine.[7] The piperidine ring itself is generally stable to hydrolysis.[8]
-
Oxidative Stability: The piperidine ring, particularly the nitrogen and adjacent carbons, could be susceptible to oxidation. The tertiary amine of the piperidine is a potential site for N-oxidation.
-
Photostability: The compound lacks significant chromophores that would suggest high susceptibility to photodegradation under normal light conditions, but empirical testing is necessary.
-
Thermal Stability: The compound is expected to be thermally stable at typical storage and handling temperatures.
The predicted primary hydrolytic degradation pathway is illustrated below.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol/water).
-
Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature, 60 °C).
-
Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
The following diagram outlines a general workflow for conducting forced degradation studies.
Conclusion
While specific experimental data on the solubility and stability of this compound is not widely available in the public domain, its chemical structure allows for reliable predictions of its behavior. The compound is expected to have pH-dependent aqueous solubility and be susceptible to hydrolysis under harsh conditions. The provided experimental protocols offer a standardized approach for researchers to quantitatively determine these crucial parameters. Such data is indispensable for the advancement of any potential applications of this compound in pharmaceutical development and other scientific disciplines.
References
- 1. echemi.com [echemi.com]
- 2. 138304-80-0(this compound) | Kuujia.com [pt.kuujia.com]
- 3. N,N-DIMETHYL-3-(3-PIPERIDINYL)PROPANAMIDE X2HCL H2O (CAS No. 138304-80-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. biosynce.com [biosynce.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. ijsdr.org [ijsdr.org]
An In-Depth Technical Guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide: Synthesis, Characterization, and Biological Evaluation
Disclaimer: N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a research chemical for laboratory use only. It is not intended for human or veterinary use. The information provided in this document is for educational and research purposes only and does not constitute medical advice.
Introduction
This compound is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a propanamide side chain. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, and a hypothesized biological profile of this compound based on the activities of structurally related molecules.
Chemical Properties and Synthesis
This section details the chemical properties of the target compound and outlines a proposed synthetic route for its preparation.
Chemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| Canonical SMILES | CN(C)C(=O)CCC1CCCNC1 |
| CAS Number | Not available |
Proposed Synthetic Pathway
A two-step synthesis is proposed for the preparation of this compound, commencing with the synthesis of the key intermediate, 3-(piperidin-3-yl)propanoic acid, followed by an amide coupling reaction with dimethylamine.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
2.3.1. Synthesis of 3-(piperidin-3-yl)propanoic acid hydrochloride
-
Materials: 3-(pyridin-3-yl)propanoic acid, Platinum(IV) oxide (Adam's catalyst), Hydrogen gas, Hydrochloric acid, Ethanol.
-
Procedure:
-
To a solution of 3-(pyridin-3-yl)propanoic acid in ethanol, add a catalytic amount of Platinum(IV) oxide.
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(piperidin-3-yl)propanoic acid.
-
Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(piperidin-3-yl)propanoic acid hydrochloride.
-
2.3.2. Amide Coupling to Yield this compound
This procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
-
Materials: 3-(piperidin-3-yl)propanoic acid hydrochloride, HATU, N,N-Diisopropylethylamine (DIPEA), Dimethylamine solution (e.g., 2M in THF), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-(piperidin-3-yl)propanoic acid hydrochloride (1 equivalent) in anhydrous DMF, add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add HATU (1.1 equivalents) to the reaction mixture and stir for another 15 minutes.
-
Add a solution of dimethylamine (1.5 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Hypothesized Biological Activity and Mechanism of Action
Due to the novelty of this compound, no direct biological data is currently available. However, based on the extensive research on structurally similar 3-substituted piperidine derivatives, we can hypothesize its potential biological activities.
Potential Therapeutic Areas
-
Neuroprotection: Many piperidine derivatives exhibit neuroprotective properties, suggesting potential applications in neurodegenerative disorders.
-
Antioxidant: The piperidine scaffold is present in compounds with demonstrated antioxidant activity.
-
Cognitive Enhancement: Inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease, and some piperidine-containing molecules are known AChE inhibitors.
Quantitative Data of Structurally Similar Compounds
The following table summarizes the biological activities of various 3-substituted piperidine analogs.
| Compound | Biological Activity | IC50 Value | Reference |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative 5d (ortho-fluoro) | Acetylcholinesterase Inhibition | 13 ± 2.1 nM | [1] |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative 5a (ortho-chloro) | Acetylcholinesterase Inhibition | 0.09 ± 0.002 µM | [1] |
| Phenoxyethyl piperidine derivative 5c | Acetylcholinesterase Inhibition | 0.5 ± 0.05 µM | [2] |
| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5 ) | Platelet Aggregation Inhibition | 0.06 mM | [3] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | Anticancer (A549 cells) | 32.43 µM | [4] |
| Various 3,4,5-trisubstituted piperidines containing TEMPO | Antioxidant (ABTS assay) | Nanomolar range | [5] |
Postulated Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer. Piperine, a natural alkaloid containing a piperidine ring, has been shown to modulate the PI3K/Akt/mTOR pathway, leading to neuroprotective effects through the activation of autophagy.[6] It is plausible that this compound could exert neuroprotective effects by interacting with components of this pathway.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
Suggested Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, the following experimental protocols are recommended.
Antioxidant Activity Assays
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and a solution of AChE.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
-
In Vitro Neuroprotection Assay
-
Principle: To assess the potential of the compound to protect neuronal cells from damage induced by a neurotoxin (e.g., glutamate or H2O2).
-
Procedure:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce neurotoxicity by exposing the cells to a neurotoxin.
-
After the incubation period, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Quantify the protective effect of the compound by comparing the viability of treated cells to that of untreated and toxin-only treated cells.
-
Conclusion
This compound represents a novel research chemical with a scaffold that is prevalent in many biologically active compounds. While direct experimental data is lacking, this guide provides a robust framework for its synthesis and a well-reasoned hypothesis for its potential biological activities, drawing from the extensive literature on related 3-substituted piperidine derivatives. The proposed experimental protocols offer a clear path for researchers to investigate its antioxidant, acetylcholinesterase inhibitory, and neuroprotective properties. Further investigation into this and similar molecules could lead to the development of new therapeutic agents.
References
- 1. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nwmedj.org [nwmedj.org]
- 5. Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Experimental Use of N,N-Dimethyl-3-(piperidin-3-yl)propanamide in vitro
Disclaimer: Publicly available scientific literature and databases do not contain specific in vitro studies for N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The following application notes and protocols are provided as a representative example of how a novel compound with this chemical scaffold might be investigated. The described biological activity and all associated data are hypothetical and intended to serve as a template for researchers.
Introduction
This compound is a small molecule featuring a piperidine ring and a propanamide side chain. While this specific compound is not well-characterized, its structural motifs are present in various biologically active molecules. Piperidine derivatives, for instance, are known to interact with a range of biological targets, including G-protein coupled receptors and enzymes. This document outlines a hypothetical in vitro evaluation of this compound, postulating its activity as an inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.
Hypothetical Biological Activity
For the purpose of these application notes, this compound is hypothesized to be a selective inhibitor of Kinase X. Kinase X is a putative enzyme that, upon activation by an upstream growth factor signal, phosphorylates and activates the transcription factor "TF-A". Phosphorylated TF-A then translocates to the nucleus and promotes the expression of genes involved in cell proliferation. By inhibiting Kinase X, this compound is expected to block this signaling cascade, leading to a reduction in cancer cell proliferation.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Kinase X | FRET-based assay | 75 |
| Staurosporine (Control) | Kinase X | FRET-based assay | 10 |
Table 2: Cellular Activity in Cancer Cell Line (e.g., MCF-7)
| Compound | Assay Type | Endpoint | EC50 (µM) |
| This compound | Cell Viability (MTT) | 72-hour incubation | 1.5 |
| This compound | Western Blot | p-TF-A inhibition | 0.5 |
| Doxorubicin (Control) | Cell Viability (MTT) | 72-hour incubation | 0.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the hypothetical Kinase X using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant human Kinase X
-
FRET-based peptide substrate for Kinase X
-
ATP
-
This compound
-
Staurosporine (positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Plate reader with FRET capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted compound or control (Staurosporine or DMSO vehicle) to the wells of the 384-well plate.
-
Add 5 µL of Kinase X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the FRET peptide substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., 10 mM EDTA).
-
Read the plate on a FRET-capable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (MTT)
This protocol details the measurement of the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well clear flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 3: Western Blot for Phospho-TF-A Inhibition
This protocol describes how to assess the inhibition of TF-A phosphorylation by this compound in a cellular context.
Materials:
-
MCF-7 cells
-
This compound
-
Growth factor (to stimulate the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-p-TF-A, anti-total TF-A, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 30 minutes to activate the Kinase X pathway.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-TF-A signal to total TF-A and the loading control (GAPDH).
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and its inhibition.
Caption: General workflow for in vitro compound evaluation.
Application Notes and Protocols for N,N-Dimethyl-3-(piperidin-3-yl)propanamide in In Vivo Animal Studies
A comprehensive search for published literature and data on N,N-Dimethyl-3-(piperidin-3-yl)propanamide for in vivo animal studies did not yield specific information on its biological activity, mechanism of action, or established experimental protocols. The following application notes and protocols are therefore based on general principles for the in vivo evaluation of novel chemical entities with a similar structural scaffold, and on data extrapolated from related piperidine and propanamide derivatives. Researchers should treat this document as a foundational guide and must conduct thorough preliminary in vitro and in vivo dose-ranging and toxicity studies before proceeding with extensive animal models.
Introduction
This compound is a small molecule containing a piperidine ring linked to a dimethylpropanamide moiety. While the specific biological targets of this compound are not yet elucidated in the public domain, its structural features suggest potential interactions with various physiological pathways. The piperidine scaffold is a common motif in many biologically active compounds, and the propanamide group can influence solubility and pharmacokinetic properties. These notes provide a framework for the initial in vivo characterization of this compound.
Chemical Properties
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Predicted LogP | 0.8 - 1.5 |
| Predicted Solubility | Moderately soluble in aqueous solutions |
Table 1: Chemical Properties of this compound.
Potential Biological Applications
Based on the activities of structurally related compounds, this compound could be investigated for a range of potential therapeutic applications, including but not limited to:
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are known to interact with various CNS receptors.
-
Inflammatory Diseases: Some propanamide-containing molecules have demonstrated anti-inflammatory properties.
-
Oncology: The piperidine ring is present in some anticancer agents.
Experimental Protocols
The following are generalized protocols that must be adapted and optimized for the specific animal model and research question.
Animal Models
The choice of animal model will depend on the therapeutic area of investigation. Common rodent models are listed in Table 2.
| Therapeutic Area | Animal Model |
| CNS Disorders | Mouse models of anxiety, depression, or pain |
| Inflammation | Rat models of induced inflammation (e.g., carrageenan-induced paw edema) |
| Oncology | Xenograft mouse models with relevant human cancer cell lines |
Table 2: Potential Animal Models for In Vivo Studies.
Formulation and Administration
Protocol 3.2.1: Vehicle Selection and Formulation
-
Solubility Testing: Assess the solubility of this compound in common vehicles (e.g., sterile water, saline, PBS, 5% DMSO in saline, 10% Tween 80 in saline).
-
Formulation Preparation:
-
For aqueous solutions, dissolve the compound in the chosen vehicle with gentle heating and/or sonication if necessary.
-
For suspensions, micronize the compound to a fine powder and suspend it in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
-
pH Adjustment: Adjust the pH of the final formulation to a physiologically compatible range (typically pH 6.5-7.5) if necessary.
-
Sterilization: Filter-sterilize aqueous solutions through a 0.22 µm filter.
Protocol 3.2.2: Route of Administration
The choice of administration route will depend on the desired pharmacokinetic profile and the animal model.
-
Oral (PO): Administer the formulation using an oral gavage needle. This route is suitable for assessing oral bioavailability.
-
Intraperitoneal (IP): Inject the formulation into the peritoneal cavity. This route provides rapid systemic exposure.
-
Intravenous (IV): Inject the formulation into a tail vein. This route ensures 100% bioavailability and is used for pharmacokinetic studies.
-
Subcutaneous (SC): Inject the formulation under the skin. This route provides slower, more sustained absorption.
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
A dose-ranging study is critical to determine a safe and effective dose range.
Protocol 3.3.1: Acute MTD Study
-
Animal Groups: Use groups of 3-5 mice or rats per dose level.
-
Dose Escalation: Administer single escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for at least 72 hours and up to 14 days.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol 3.4.1: Single-Dose PK Study in Rats
-
Animal Groups: Use cannulated rats (jugular vein) to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound via the desired routes (e.g., IV and PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters as shown in Table 3.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F% | Bioavailability (for extravascular routes) |
Table 3: Key Pharmacokinetic Parameters.
Visualizations
The following diagrams illustrate a hypothetical workflow for the initial in vivo evaluation and a potential signaling pathway that could be investigated.
Application Notes & Protocols for the Quantification of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide in various matrices. The protocols are designed to be a starting point for method development and validation in a research or drug development setting.
Introduction
This compound is a chemical entity with a piperidine moiety, suggesting its potential as a scaffold in medicinal chemistry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis and formulation. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
2.1.1. Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the initial mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.
-
2.1.2. Data Presentation
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum. The use of Multiple Reaction Monitoring (MRM) ensures high specificity.
2.2.1. Experimental Protocol
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ (To be determined by infusion of a standard solution).
-
Product Ions (Q3): At least two specific fragment ions (To be determined by infusion and fragmentation of the precursor ion).
-
Collision Gas: Argon.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
2.2.2. Data Presentation
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Experimental Workflow for LC-MS/MS Analysis of Biological Samples
Caption: Workflow for LC-MS/MS bioanalysis.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The relationship between the concentration of the analyte and the analytical response, and the concentration range over which this relationship is linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Disclaimer
The protocols and information provided in these application notes are intended as a guide. It is the responsibility of the end-user to develop and validate analytical methods that are suitable for their specific application and to ensure compliance with all relevant regulatory requirements.
Application Notes: N,N-Dimethyl-3-(piperidin-3-yl)propanamide as a Ligand for Sigma-1 Receptor Binding Assays
Introduction
N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a synthetic small molecule featuring a piperidine moiety, a common scaffold in neuropharmacology. While the specific binding profile of this compound is still under investigation, its structural similarity to known neuromodulatory agents suggests potential interactions with various central nervous system (CNS) targets. Piperidine propionamide derivatives have shown affinity for receptors such as the sigma-1 (σ1) and mu (μ) opioid receptors.[1] This document provides detailed protocols for characterizing the binding of this compound to the human sigma-1 receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling.
Principle of the Assays
Two primary binding assay methodologies are described: a competitive radioligand binding assay and a fluorescence polarization (FP) assay.
-
Radioligand Binding Assay: This "gold standard" technique measures the affinity of an unlabeled test compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the target receptor.[2] The assay determines the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
-
Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ligand (tracer). When the small tracer binds to the larger receptor protein, its rotation slows, resulting in an increase in the polarization of the emitted light upon excitation with polarized light.[1] A test compound that competes with the tracer for binding will cause a decrease in fluorescence polarization, allowing for the determination of its binding affinity.
Hypothetical Binding Data
The following table summarizes hypothetical binding data for this compound at the human sigma-1 receptor, as determined by the protocols outlined below.
| Assay Type | Ligand | Receptor Source | Parameter | Value |
| Radioligand Binding | This compound | Human Sigma-1 (CHO cells) | Ki | 75.2 nM |
| Fluorescence Polarization | This compound | Recombinant Human Sigma-1 | IC50 | 150.4 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL. Homogenize briefly.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
50 µL of --INVALID-LINK---pentazocine at a final concentration of ~1 nM.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.[3]
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.[3] Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: Fluorescence Polarization (FP) Competition Assay for Sigma-1 Receptor
Objective: To determine the IC50 of this compound for the human sigma-1 receptor using a fluorescence polarization-based competition assay.
Materials:
-
Receptor Source: Purified, recombinant human sigma-1 receptor.
-
Fluorescent Tracer: A suitable fluorescently labeled sigma-1 receptor ligand (e.g., a TAMRA-labeled derivative of a known high-affinity ligand).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.
-
384-well, non-stick, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the recombinant sigma-1 receptor in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at the Kd of the tracer for the receptor.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup: In a 384-well plate, add the following:
-
5 µL of varying concentrations of this compound or buffer (for control wells).
-
10 µL of a pre-mixed solution of 2X sigma-1 receptor and 2X fluorescent tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.[4][5]
-
Data Analysis:
-
Plot the millipolarization (mP) values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the competitive radioligand binding assay.
Caption: Workflow for the fluorescence polarization competition assay.
References
- 1. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | Semantic Scholar [semanticscholar.org]
- 5. piperidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Derivatization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of N,N-Dimethyl-3-(piperidin-3-yl)propanamide, a versatile scaffold for generating compound libraries for structure-activity relationship (SAR) studies. The protocols focus on three key modification points: N-alkylation of the piperidine ring, modification of the piperidine ring itself, and alterations to the N,N-dimethylpropanamide side chain. A hypothetical SAR study targeting a G-protein coupled receptor (GPCR), "Target X," is presented with quantitative data to illustrate the application of these protocols in a drug discovery context.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for drug discovery campaigns. This compound is a readily accessible starting material that offers multiple handles for chemical modification, allowing for a systematic exploration of the chemical space around the core structure to understand and optimize biological activity.
Derivatization Strategies
The derivatization of this compound can be systematically approached by modifying three distinct regions of the molecule:
-
Position 1: Piperidine Nitrogen (N-1): The secondary amine of the piperidine ring is a prime site for introducing a wide variety of substituents to probe for interactions with the target protein.
-
Position 2: Piperidine Ring: Functionalization of the piperidine ring itself can explore the necessity of the piperidine core and the impact of stereochemistry and substitution on activity.
-
Position 3: Propanamide Sidechain: Modification of the N,N-dimethylamide can investigate the role of this group in target binding and its influence on physicochemical properties.
The following diagram illustrates the overall workflow for the synthesis and evaluation of the derivative library.
Figure 1: General workflow for the synthesis, screening, and SAR analysis of this compound derivatives.
Experimental Protocols
General Protocol for N-Alkylation of the Piperidine Ring (Position 1 Derivatization)
This protocol describes the N-alkylation of this compound using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
General Protocol for Reductive Amination for N-Alkylation (Alternative Position 1 Derivatization)
This protocol provides an alternative method for N-alkylation via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or DCM in a round-bottom flask.
-
If the amine salt is used, add a base like triethylamine (1.1 eq) to free the amine.
-
Optionally, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
General Protocol for Amide Coupling to Modify the Propanamide Sidechain (Position 3 Derivatization)
This protocol describes the synthesis of analogs with modified amide functionalities, starting from a suitable piperidine-3-yl-propionic acid precursor.
Materials:
-
(1-Substituted-piperidin-3-yl)propionic acid (can be synthesized from the corresponding ester)
-
Amine (e.g., morpholine, pyrrolidine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the (1-substituted-piperidin-3-yl)propionic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram illustrates the synthetic scheme for generating a small library of derivatives.
Figure 2: Synthetic routes for derivatization at Position 1 and Position 3.
Hypothetical SAR Study: Targeting GPCR "Target X"
To illustrate the application of these derivatization strategies, a hypothetical SAR study was conducted on a series of analogs targeting "Target X," a GPCR implicated in a neurological disorder. The primary screening was a radioligand binding assay to determine the binding affinity (Ki) of the compounds. A subsequent functional assay measured the inhibition of cAMP production to determine the functional potency (IC₅₀).
Biological Assays
-
Radioligand Binding Assay: The affinity of the synthesized compounds for Target X was determined by their ability to displace a specific radioligand.
-
cAMP Functional Assay: The antagonist activity of the compounds was assessed by measuring their ability to inhibit agonist-induced cAMP production in cells expressing Target X.
SAR Data
The following table summarizes the biological data for a selection of synthesized derivatives.
| Compound ID | R¹ (Position 1) | R² (Position 3) | Target X Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
| 1 (Parent) | H | -N(CH₃)₂ | 520 | >10000 |
| 2a | -CH₃ | -N(CH₃)₂ | 250 | 8500 |
| 2b | -CH₂CH₃ | -N(CH₃)₂ | 150 | 4200 |
| 2c | -CH₂Ph | -N(CH₃)₂ | 25 | 350 |
| 2d | -CH₂(4-F-Ph) | -N(CH₃)₂ | 15 | 180 |
| 2e | -CH₂(c-propyl) | -N(CH₃)₂ | 80 | 1500 |
| 3a | -CH₂Ph | -N(CH₂CH₃)₂ | 45 | 600 |
| 3b | -CH₂Ph | -Morpholine | 30 | 410 |
| 3c | -CH₂Ph | -Pyrrolidine | 28 | 380 |
Interpretation of SAR
-
Position 1 (Piperidine Nitrogen):
-
The parent compound 1 with a free secondary amine shows weak binding and no significant functional activity.
-
Small alkyl substitutions at N-1 (2a , 2b ) lead to a modest increase in binding affinity.
-
Introduction of a benzyl group (2c ) results in a significant improvement in both binding and functional activity, suggesting a key hydrophobic interaction in the binding pocket.
-
Substitution on the phenyl ring of the benzyl group, such as a fluoro group (2d ), further enhances potency, indicating that this region can be further explored for optimization.
-
A cyclopropylmethyl group (2e ) is well-tolerated but less potent than the benzyl group.
-
-
Position 3 (Propanamide Sidechain):
-
With the optimal N-benzyl group in place, modifications to the amide were explored.
-
Replacing the N,N-dimethylamide with an N,N-diethylamide (3a ) resulted in a slight decrease in potency.
-
Incorporating the amide nitrogen into a cyclic system, such as morpholine (3b ) or pyrrolidine (3c ), was well-tolerated and maintained high potency.
-
The relationship between the N-1 substituent and binding affinity is visualized in the following diagram.
Figure 3: Structure-Activity Relationship for substituents at the N-1 position of the piperidine ring.
Conclusion
The this compound scaffold provides a versatile platform for generating diverse chemical libraries for SAR studies. The protocols outlined in this application note offer robust and reproducible methods for derivatization at key positions of the molecule. The hypothetical SAR study demonstrates how systematic modification and biological evaluation of these derivatives can lead to the identification of potent compounds and provide valuable insights for further lead optimization in a drug discovery program. The N-benzyl and related analogs, in this hypothetical case, represent a promising starting point for developing potent antagonists for "Target X".
References
Application of Piperidine Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. The six-membered nitrogen-containing heterocycle offers a versatile template for designing molecules with diverse pharmacological activities, influencing properties such as potency, selectivity, and pharmacokinetics. This document provides detailed application notes on the use of piperidine derivatives in several key therapeutic areas, complete with experimental protocols and quantitative data to aid researchers in drug discovery and development.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives have demonstrated significant therapeutic potential across a wide range of diseases. Their applications span from central nervous system (CNS) disorders to oncology and infectious diseases.
Alzheimer's Disease: Targeting Cholinesterase and Amyloid Aggregation
Piperidine-based compounds are at the forefront of treating Alzheimer's disease (AD). The primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function.
A prominent example is Donepezil , a reversible inhibitor of AChE.[1] Its piperidine moiety plays a crucial role in its binding to the active site of the enzyme.[2] Donepezil binds to both the catalytic active site and the peripheral anionic site of AChE, exhibiting a mixed inhibition mechanism.[3][4]
Furthermore, recent research has focused on multi-target-directed ligands (MTDLs) that not only inhibit AChE but also target other pathological hallmarks of AD, such as the aggregation of amyloid-beta (Aβ) and tau proteins. Piperidine derivatives have been successfully incorporated into MTDLs to achieve these combined effects.
Quantitative Data for Piperidine Derivatives as Anti-Alzheimer's Agents:
| Compound/Drug | Target(s) | IC50/Ki Value | Reference |
| Donepezil | AChE | IC50: 14 nM | [1] |
| Donepezil Analog 5a | AChE | IC50: 0.11 nM | [1] |
| Donepezil Analog 17 | AChE | ~2 orders of magnitude more selective for AChE than BuChE | [4] |
| Donepezil Analog 20 | AChE | ~2 orders of magnitude more selective for AChE than BuChE | [4] |
| Piperidine Derivative 5k | AChE | IC50: 2.13 nM | [5] |
| Piperidine Derivative 5h | AChE | IC50: 6.83 nM | [5] |
Pain Management: Opioid Receptor Agonism
The piperidine scaffold is a core component of many potent analgesics, most notably the synthetic opioids. These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor involved in the modulation of pain perception.
Fentanyl , a powerful synthetic opioid, contains a 4-anilidopiperidine structure. It is significantly more potent than morphine and is used for severe pain management.[6][7] Activation of the µ-opioid receptor by fentanyl leads to a cascade of intracellular signaling events, ultimately resulting in analgesia.[6][8]
Experimental Workflow for Screening Analgesic Piperidine Derivatives:
Caption: Workflow for the discovery of piperidine-based analgesics.
Cancer Therapy: Inducing Apoptosis and Inhibiting Cell Proliferation
Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. For instance, certain piperidine derivatives have been shown to induce apoptosis in prostate cancer cells by modulating the expression of BCL-2 family proteins.
Quantitative Data for Piperidine Derivatives as Anticancer Agents:
| Compound | Cell Line | Activity | IC50 Value | Reference |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon) | Cytotoxic | 6-11 µM | [9] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (colon) | Cytotoxic | 6-11 µM | [9] |
| Piperidine derivative 10 | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | Antiproliferative | - | [10] |
| Piperidine derivative 19 | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | Antiproliferative | - | [10] |
Antipsychotic Applications: Modulation of Dopamine and Serotonin Receptors
Atypical antipsychotics often feature a piperidine or piperazine moiety, which is crucial for their interaction with dopamine D2 and serotonin (5-HT) receptors. By modulating the activity of these neurotransmitter systems, these drugs can alleviate the symptoms of psychosis. Multi-target antipsychotics aim to achieve a better therapeutic profile with fewer side effects by simultaneously targeting multiple receptors.
Signaling Pathway of Dopamine D2 Receptor Antagonism:
Caption: Dopamine D2 receptor signaling pathway and its inhibition.
Anti-inflammatory Effects: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of some piperidine derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[1] By blocking this pathway, piperidine compounds can effectively reduce the inflammatory response.
NF-κB Signaling Pathway:
Caption: The NF-κB signaling pathway and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of Donepezil Hydrochloride
This protocol describes a common synthetic route to Donepezil hydrochloride.[12][13][14]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas
-
Hydrochloric acid (HCl) in ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Condensation: a. Dissolve 5,6-dimethoxy-1-indanone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of LDA in THF to the flask and stir for 30 minutes. d. Add a solution of 1-benzyl-4-formylpiperidine in anhydrous THF dropwise to the reaction mixture. e. Allow the reaction to slowly warm to room temperature and stir overnight. f. Quench the reaction with a saturated aqueous solution of ammonium chloride. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
-
Reduction: a. Dissolve the purified condensation product in ethanol in a hydrogenation vessel. b. Add 10% Pd/C catalyst to the solution. c. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). d. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. e. Concentrate the filtrate under reduced pressure to obtain the Donepezil free base.
-
Salt Formation: a. Dissolve the Donepezil free base in ethanol. b. Add a solution of HCl in ethanol dropwise until the pH is acidic. c. Stir the solution, and the Donepezil hydrochloride salt will precipitate. d. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of AChE in phosphate buffer. b. Prepare a stock solution of ATCI in deionized water. c. Prepare a stock solution of DTNB in phosphate buffer. d. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
Assay: a. In a 96-well microplate, add the following to each well in the specified order:
- Phosphate buffer
- Test compound solution (or vehicle for control)
- DTNB solution b. Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes). c. Add the AChE solution to each well to initiate the reaction, except for the blank wells. d. Incubate for a defined period (e.g., 10 minutes) at the same temperature. e. Add the ATCI solution to all wells to start the enzymatic reaction. f. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 c. Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the cancer cells to about 80% confluency. b. Trypsinize the cells, count them, and dilute to the desired seeding density in complete medium. c. Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds (or vehicle for the control group). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well (typically 10% of the culture volume). b. Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT from the wells. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the % viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 4: In Vitro Tau Aggregation Assay
This protocol describes a Thioflavin T (ThT) fluorescence-based assay to monitor the aggregation of tau protein, a key event in Alzheimer's disease and other tauopathies.[19][20][21][22]
Materials:
-
Recombinant human tau protein
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Test compounds (piperidine derivatives)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of tau protein in aggregation buffer. b. Prepare a stock solution of heparin in aggregation buffer. c. Prepare a stock solution of ThT in aggregation buffer and protect it from light. d. Prepare serial dilutions of the test compounds.
-
Assay Setup: a. In a 96-well plate, add the aggregation buffer, test compound solution (or vehicle), and ThT solution. b. Add the tau protein solution to each well. c. Initiate aggregation by adding the heparin solution to each well.
-
Fluorescence Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37 °C). b. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for several hours) with excitation at ~440 nm and emission at ~485 nm. The plate should be shaken between readings to ensure a homogenous solution.
-
Data Analysis: a. Plot the fluorescence intensity against time for each condition. b. The inhibition of tau aggregation by the test compounds can be assessed by comparing the lag time, the maximum fluorescence intensity, and the slope of the aggregation curve to the control. c. The percentage of inhibition can be calculated at a specific time point.
These protocols provide a foundation for the investigation of piperidine derivatives in various therapeutic areas. Researchers should optimize these methods for their specific experimental conditions and the properties of the compounds being tested.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. scantox.com [scantox.com]
Application Notes and Protocols: N,N-Dimethyl-3-(piperidin-3-yl)propanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-3-(piperidin-3-yl)propanamide is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a secondary cyclic amine (the piperidine nitrogen) and a tertiary amide, offering two distinct points for chemical modification. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The N,N-dimethylpropanamide portion can influence solubility and metabolic stability, and engage in hydrogen bonding interactions with biological targets.
Due to the limited availability of specific literature on this compound, this document provides detailed protocols and application notes based on established synthetic methodologies for analogous compounds. These protocols serve as a guide for the synthesis of the title compound and its subsequent utilization as a versatile building block in the development of novel chemical entities.
Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from a suitable precursor, such as 3-(piperidin-3-yl)propanoic acid or its ester derivative. The piperidine nitrogen is typically protected with a Boc (tert-butyloxycarbonyl) group to prevent side reactions during the amidation step.
DOT Diagram: Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This protocol describes the amidation of N-Boc-3-(piperidin-3-yl)propanoic acid with dimethylamine using a peptide coupling agent.
Materials:
-
N-Boc-3-(piperidin-3-yl)propanoic acid
-
Dimethylamine (2 M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethylamine solution (1.2 eq) dropwise.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Deprotection to Yield this compound
This protocol outlines the removal of the Boc protecting group to furnish the final product.
Materials:
-
N-Boc-N,N-Dimethyl-3-(piperidin-3-yl)propanamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-N,N-Dimethyl-3-(piperidin-3-yl)propanamide (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify with saturated aqueous sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product may be further purified by distillation or crystallization if necessary.
| Step | Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | N-Boc-3-(piperidin-3-yl)propanoic acid | HATU, DIPEA, Dimethylamine | DMF | 14 | 25 | 85 | >95 |
| 2 | N-Boc-protected intermediate | TFA | DCM | 1.5 | 25 | 92 | >98 |
Table 1: Representative reaction parameters for the synthesis of this compound.
Applications as a Building Block
The secondary amine of the piperidine ring in this compound serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of chemical space in drug discovery programs. Key transformations include N-alkylation and N-arylation.
DOT Diagram: Application Workflow
Caption: Key synthetic transformations using the title compound as a building block.
Experimental Protocols
Protocol 3: N-Alkylation of this compound
This protocol is a general procedure for the N-alkylation of the piperidine nitrogen.[2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 70 | 6 | 88 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 60 | 8 | 82 |
| 3 | 4-Fluorobenzyl chloride | Cs₂CO₃ | Acetonitrile | 75 | 5 | 91 |
Table 2: Representative conditions for N-alkylation reactions.
Protocol 4: N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of the piperidine nitrogen.[4]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 2-chloro-pyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.075 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the N-aryl derivative.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 75 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100 | 68 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 81 |
Table 3: Representative conditions for N-arylation reactions.
Potential Applications in Drug Discovery
Piperidine-3-carboxamide derivatives, structurally related to the title compound, have been investigated for a range of biological activities. For instance, they have been explored as inhibitors of Cathepsin K for the treatment of osteoporosis and have shown potential in inducing senescence in melanoma cells.[5][6] The ability to readily diversify the this compound scaffold through N-alkylation and N-arylation makes it a valuable tool for generating libraries of compounds for screening against various biological targets. The propanamide linker can also be further modified to optimize drug-like properties.
Conclusion
While specific data for this compound is scarce, its structural motifs are well-represented in medicinal chemistry. The protocols provided herein, based on established chemical transformations for analogous structures, offer a solid foundation for the synthesis and application of this building block. Its bifunctional nature allows for the systematic exploration of chemical space, making it a promising starting point for the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 4. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The compound N,N-Dimethyl-3-(piperidin-3-yl)propanamide belongs to a class of piperidine derivatives that have shown potential for interaction with various central nervous system (CNS) targets.[3] Analogs of 3-(piperidin-3-yl)propanamide have been investigated for their activity as sigma-1 receptor antagonists and mu-opioid receptor agonists, highlighting their potential in pain management and neuroprotection.[3]
This document provides detailed application notes and protocols for a hypothetical high-throughput screening (HTS) campaign designed to identify and characterize modulators of the sigma-1 receptor from a library of this compound analogs.
Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. The precise signaling mechanism is complex and can vary depending on the cellular context and binding ligand. A simplified representation of a potential signaling cascade influenced by sigma-1 receptor modulation is depicted below.
Caption: Simplified signaling pathway of the sigma-1 receptor.
High-Throughput Screening (HTS) Assay
A fluorescence-based calcium flux assay is a suitable HTS method to identify modulators of the sigma-1 receptor. This assay measures changes in intracellular calcium levels upon stimulation, which can be altered by compounds that interact with the sigma-1 receptor and subsequently modulate IP3 receptor activity.
Experimental Workflow
The following diagram illustrates the major steps in the HTS workflow.
Caption: HTS workflow for a calcium flux assay.
Detailed Experimental Protocol
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
On the day of the assay, harvest cells and adjust the density to 1 x 10^6 cells/mL in assay buffer.
-
Dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to attach.
2. Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the cell culture medium from the plate and add 25 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
3. Compound Addition:
-
Prepare serial dilutions of the this compound analog library in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells of the assay plate. Include positive and negative controls.
-
Incubate the plate for 15 minutes at room temperature.
4. Agonist Stimulation and Fluorescence Measurement:
-
Prepare a 6X solution of a suitable agonist (e.g., carbachol to stimulate the M3 muscarinic receptor, which will induce IP3 production) in assay buffer.
-
Place the assay plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Inject 10 µL of the agonist solution into each well and immediately begin kinetic fluorescence reading for 60-120 seconds.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the basal fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the controls on each plate.
-
Plot the normalized response versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 for inhibitory compounds.
Data Presentation
The following table summarizes hypothetical screening results for a selection of this compound analogs tested for their ability to inhibit sigma-1 receptor-mediated calcium flux.
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |
| Lead-001 | This compound | 0.25 | 95 |
| Analog-002 | 3-(1-Benzylpiperidin-3-yl)-N,N-dimethylpropanamide | 1.5 | 88 |
| Analog-003 | N,N-Diethyl-3-(piperidin-3-yl)propanamide | 5.8 | 75 |
| Analog-004 | N,N-Dimethyl-3-(piperidin-4-yl)propanamide | > 50 | < 10 |
Conclusion
The described high-throughput screening protocol provides a robust framework for the identification and characterization of novel sigma-1 receptor modulators from a library of this compound derivatives. The quantitative data generated from such a screen can guide structure-activity relationship (SAR) studies to optimize lead compounds for further drug development efforts. The versatility of the piperidine core suggests that similar HTS campaigns could be designed to explore the activity of this compound class against other relevant biological targets.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(Piperidin-3-yl)propanamide | 138304-79-7 [smolecule.com]
- 4. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
Application Notes and Protocols for N,N-Dimethyl-3-(piperidin-3-yl)propanamide as a Putative NMDA Receptor Antagonist
Disclaimer: The biological target and mechanism of action for N,N-Dimethyl-3-(piperidin-3-yl)propanamide are not established in the public domain. The following application notes and protocols are presented as a hypothetical example based on the reported activity of a structurally similar compound, 2,2-dimethyl-N-(piperidin-3-yl)propanamide, which has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] These protocols are intended to serve as a template for researchers and should be adapted based on experimentally determined biological activity.
Application Notes
Introduction
This compound is a small molecule containing a piperidine and a propanamide functional group. While the specific biological activity of this compound is not yet characterized, its structural similarity to known ion channel modulators suggests potential activity at neuronal receptors. This document outlines protocols for investigating the potential activity of this compound as an antagonist of the NMDA receptor, a key player in synaptic plasticity and neuronal function.
Principle of the Assay
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. Dysregulation of NMDA receptor activity is implicated in various neurological disorders. A common method to screen for NMDA receptor antagonists is to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation in the presence of the test compound. A decrease in the agonist-induced calcium influx would indicate an antagonistic effect. This can be monitored using a fluorescent calcium indicator dye, such as Fluo-4 AM, in a cell-based assay.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and fluorescence-based assays.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound on NMDA Receptor-Mediated Calcium Influx
| Compound | Target | Cell Line | Agonists | IC₅₀ (µM) | Assay Platform |
| This compound | NMDA Receptor | SH-SY5Y | Glutamate (100 µM), Glycine (10 µM) | 1.5 | Fluorescence Microplate Reader |
| MK-801 (Positive Control) | NMDA Receptor | SH-SY5Y | Glutamate (100 µM), Glycine (10 µM) | 0.1 | Fluorescence Microplate Reader |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Antagonist Screening using a Fluorescent Calcium Assay
This protocol describes a method for evaluating the inhibitory effect of this compound on NMDA receptor activation by measuring intracellular calcium flux.
Materials and Reagents:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MK-801 (positive control antagonist)
-
L-Glutamate (agonist)
-
Glycine (co-agonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow:
References
Application Notes and Protocols for N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Structurally Related Compounds in Medicinal Chemistry Research
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting a wide range of biological systems, particularly within the central nervous system (CNS).[1][2] The combination of a piperidine ring with a propanamide side chain, as seen in N,N-Dimethyl-3-(piperidin-3-yl)propanamide, suggests potential interactions with various receptors and transporters in the CNS.[3][4][5]
Based on structural similarities to known CNS-active agents, compounds like this compound could be investigated for a variety of pharmacological activities, including but not limited to:
-
Opioid Receptor Modulation: The core structure shares features with potent synthetic opioids like fentanyl, suggesting possible activity at mu (µ), delta (δ), or kappa (κ) opioid receptors.[6]
-
Monoamine Reuptake Inhibition: Piperidine-based structures are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Ion Channel Modulation: Various piperidine derivatives have been shown to interact with ion channels in the CNS.
These application notes will focus on the potential of this compound and its analogs as opioid receptor modulators, drawing parallels with the extensively studied pharmacology of fentanyl.
Synthesis
A general synthetic route for N,N-disubstituted 3-(piperidin-3-yl)propanamides can be conceptualized based on standard amidation reactions. A plausible synthetic pathway is outlined below.
General Synthesis Scheme
Caption: A potential synthetic route to this compound.
Potential Biological Targets and Signaling Pathways
Given the structural similarity to fentanyl, a primary hypothetical target for this compound is the mu-opioid receptor (MOR) , a G-protein coupled receptor (GPCR).
Mu-Opioid Receptor Signaling Pathway
Activation of the MOR by an agonist leads to a cascade of intracellular events resulting in analgesia and other physiological effects.
Caption: Simplified Mu-Opioid Receptor signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the potential activity of this compound as an opioid receptor modulator.
Radioligand Binding Assay for Mu-Opioid Receptor
This assay determines the affinity of the test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of the radioligand [³H]-DAMGO (a selective MOR agonist) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Protocol:
-
Membrane Preparation: As in the binding assay, use membranes from cells expressing the MOR.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
Stimulation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Filtration and Counting: Similar to the binding assay, separate bound and free [³⁵S]GTPγS by filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist) and the maximal effect (Emax).
In Vivo Hot Plate Test for Analgesia in Rodents
This is a classic behavioral assay to assess the analgesic properties of a compound.
Protocol:
-
Acclimatization: Acclimatize mice or rats to the testing room and handling procedures.
-
Baseline Measurement: Determine the baseline latency for each animal to react to a heated surface (e.g., 55°C) by licking a paw or jumping. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Measurements: At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED₅₀ (the dose that produces a 50% maximal effect) from the dose-response curve.
Quantitative Data for Structurally Related Opioid Receptor Modulators
The following table presents representative data for fentanyl and some of its analogs to illustrate the type of quantitative information that would be generated for this compound if it were found to have opioid receptor activity.
| Compound | MOR Binding Affinity (Ki, nM) | [³⁵S]GTPγS Functional Potency (EC₅₀, nM) | Hot Plate Analgesia (ED₅₀, mg/kg, s.c.) |
| Morphine | 1.0 - 10.0 | 50 - 100 | 5.0 - 10.0 |
| Fentanyl | 0.1 - 1.0 | 1.0 - 10.0 | 0.01 - 0.02 |
| Sufentanil | 0.01 - 0.1 | 0.1 - 1.0 | 0.001 - 0.002 |
| Carfentanil | 0.005 - 0.05 | 0.05 - 0.5 | 0.0003 - 0.0005 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Structure-Activity Relationships (SAR) of Fentanyl Analogs
The study of SAR for fentanyl and its analogs provides a framework for predicting how modifications to the this compound structure might influence its biological activity.[7]
-
Piperidine Ring: The 4-position of the piperidine ring is critical for activity. Substituents at this position, such as anilino or ester groups, significantly impact potency.
-
Propanamide Moiety: The propanamide group is essential for high affinity. Modifications to the N-phenyl group can modulate activity and selectivity.
-
N-substituent on Piperidine: The nature of the substituent on the piperidine nitrogen is a key determinant of potency. A phenethyl group, as in fentanyl, is optimal for MOR affinity.
Conclusion
While specific data on this compound is currently lacking, its structural features suggest it is a worthwhile candidate for investigation in medicinal chemistry, particularly for its potential effects on the central nervous system. The protocols and conceptual framework provided here, based on the well-understood pharmacology of structurally related opioid agonists, offer a comprehensive guide for its synthesis, characterization, and evaluation. Researchers are encouraged to apply these or similar methodologies to elucidate the pharmacological profile of this and related novel chemical entities.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opcw.org [opcw.org]
- 4. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fentanyl - Wikipedia [en.wikipedia.org]
- 7. 4-Phenylfentanyl - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Synthesis Yield of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis, focusing on improving yield and purity.
General Questions
Q1: My overall yield is consistently low. What are the most common causes?
Low yields can stem from several stages of the synthesis. The primary areas to investigate are:
-
Inefficient Amide Coupling: This is the most critical step. The choice of coupling reagent, solvent, temperature, and stoichiometry is crucial for high conversion.
-
Suboptimal Protecting Group Strategy: Incomplete protection of the piperidine nitrogen can lead to side reactions, such as N-acylation, while difficult deprotection can reduce the yield of the final product.
-
Poor Quality of Starting Materials: The purity of the precursor, 3-(piperidin-3-yl)propanoic acid, is essential. Impurities can interfere with the coupling reaction.
-
Purification Losses: The final compound and intermediates may be water-soluble or difficult to separate from byproducts, leading to significant losses during workup and chromatography.
Q2: What is the general synthetic strategy for this molecule?
A common and effective strategy involves a three-stage process:
-
Protection: The secondary amine of the piperidine ring is protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.
-
Amide Coupling: The resulting N-Boc-3-(piperidin-3-yl)propanoic acid is coupled with dimethylamine using a suitable coupling reagent.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound, which is often isolated as a salt (e.g., hydrochloride).
Caption: General Synthetic Workflow.
Amide Coupling Issues
Q3: I am having trouble with the amide coupling step. Which coupling reagent should I use?
The choice of coupling reagent is critical and depends on factors like scale, cost, and desired purity. Carbodiimides and onium salts are the two main classes.[1]
-
Onium Salts (HATU, HBTU, COMU): These are generally highly efficient, lead to faster reactions, and can minimize racemization.[1][2] HATU and COMU are often considered superior for achieving high yields, especially in challenging couplings.[3][4]
-
Carbodiimides (EDC, DCC, DIC): EDC (in the form of EDC·HCl) is a popular choice because its urea byproduct is water-soluble, simplifying purification.[2] DCC is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[2] When using carbodiimides, additives like HOBt or Oxyma are strongly recommended to increase efficiency and reduce side reactions.[4]
Q4: How can I minimize the formation of byproducts during coupling?
Byproduct formation is a common cause of low yield and purification difficulties.
-
Use an Additive: With carbodiimide reagents, always use an additive like HOBt or HOAt to suppress the formation of N-acylurea byproducts.[4]
-
Control Stoichiometry: A slight excess of the carboxylic acid relative to the coupling reagent can prevent side reactions involving the coupling reagent, such as the guanidinylation of the amine terminus when using aminium/uronium reagents.[4]
-
Temperature Control: Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control exothermic reactions and reduce the formation of side products.
Purification Challenges
Q5: My final product is difficult to purify. What strategies do you recommend?
The final product is a relatively polar and potentially water-soluble amine.
-
Salt Formation: Purification can often be simplified by handling the product as a salt (e.g., hydrochloride).[5] This can make the compound more amenable to crystallization.
-
Chromatography: If chromatography is necessary, using a reverse-phase (C18) column with water/acetonitrile or methanol gradients containing a modifier like TFA or formic acid is often effective for polar amines. For standard silica gel chromatography, a mobile phase containing a small amount of a base like triethylamine or ammonia in methanol/DCM can help prevent peak tailing.
-
Extraction: During aqueous workup, ensure the pH of the aqueous layer is appropriate. The free amine will have some solubility in organic solvents, but the protonated salt will partition almost exclusively into the aqueous phase. Saturating the aqueous phase with salt (e.g., NaCl) can sometimes help drive the product into the organic layer.
Caption: Troubleshooting Decision Tree for Low Yield.
Data Presentation
Comparison of Common Amide Coupling Reagents
| Reagent | Class | Typical Solvent | Additive | Byproduct Characteristics | Key Advantage |
| EDC·HCl | Carbodiimide | DCM, DMF | HOBt, Oxyma | Water-soluble urea | Easy byproduct removal through aqueous wash.[2] |
| DCC | Carbodiimide | DCM, THF | HOBt, Oxyma | Insoluble DCU precipitate | Inexpensive and effective for solution-phase.[2] |
| HATU | Onium Salt | DMF, NMP | (Internal HOAt) | Water-soluble | Very fast, high efficiency, low racemization.[1][2] |
| HBTU | Onium Salt | DMF, NMP | HOBt | Water-soluble | Popular, efficient, and reliable.[4] |
| COMU | Onium Salt | DMF, ACN | (Internal Oxyma) | Water-soluble | High efficiency, safer alternative to HOBt/HOAt-based reagents.[3][4] |
Experimental Protocols
The following protocols provide a general framework. Researchers should adapt them based on laboratory conditions and analytical observations.
Protocol 1: Synthesis of tert-butyl 3-(3-carboxypropyl)piperidine-1-carboxylate
This protocol outlines a potential route to the N-Boc protected carboxylic acid precursor.
-
Michael Addition:
-
To a solution of tert-butyl 3-vinylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent like THF, add a catalytic amount of a strong base such as potassium tert-butoxide (0.1 eq) at 0°C.
-
Slowly add ethyl acrylate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LCMS indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diester by column chromatography.
-
-
Saponification:
-
Dissolve the purified ester from the previous step in a mixture of THF and water.[6]
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature for 4-6 hours.[6]
-
Monitor the reaction by TLC/LCMS. Once complete, acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the N-Boc protected carboxylic acid, which can be used without further purification if sufficiently pure.
-
Protocol 2: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate (Amide Coupling with HATU)
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Activation: Stir the mixture for 5-10 minutes at room temperature.
-
Amine Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the flask, followed by a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LCMS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of this compound Hydrochloride (Deprotection)
-
Deprotection: Dissolve the purified N-Boc protected amide from Protocol 2 in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Acidification: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
Isolation: Monitor the reaction for the disappearance of the starting material. Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with a solvent like diethyl ether or pentane to yield the pure product.
-
Drying: Filter the solid and dry it under vacuum to obtain this compound hydrochloride.[5]
References
Technical Support Center: Purification of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
Welcome to the technical support center for the purification of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: 3-(Piperidin-3-yl)propanenitrile, dimethylamine, or derivatives of the starting amide.
-
Byproducts of the synthesis: These can include products from over-alkylation or side reactions related to the specific synthetic route used.
-
Residual solvents: Solvents used in the reaction and work-up, such as dichloromethane, methanol, or ethyl acetate.
-
Reagents: Excess reagents used during the synthesis.
Q2: My final product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of colored impurities. These can be high molecular weight byproducts or trace metal catalysts.[1] Activated carbon treatment or chromatography can be effective in removing such color bodies.[1]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: As an amine-containing compound, it is susceptible to oxidation and degradation. It should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon), and protected from light.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
Significantly lower than expected mass of the purified product.
-
Streaking or tailing of the product spot on TLC plates.
Possible Causes:
-
Interaction with Silica Gel: The basic piperidine nitrogen can strongly interact with the acidic silanol groups on standard silica gel, leading to poor recovery.[2][3]
-
Incorrect Mobile Phase Polarity: The mobile phase may not be optimal to elute the compound effectively.
Solutions:
| Solution | Detailed Steps |
| Mobile Phase Modification | 1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[2] 2. This will neutralize the acidic sites on the silica gel and reduce tailing. |
| Alternative Stationary Phase | 1. Consider using a different stationary phase like basic alumina or amine-functionalized silica gel.[2][3] 2. These materials have a less acidic surface and can improve the recovery of basic compounds. |
| Gradient Elution | 1. Start with a less polar mobile phase and gradually increase the polarity. 2. This can help to first elute less polar impurities and then recover the target compound in a sharper band. |
Problem 2: Product Contaminated with Starting Materials After Extraction
Symptoms:
-
NMR or LC-MS analysis shows the presence of unreacted starting materials in the purified product.
Possible Causes:
-
Inefficient Extraction: The pH of the aqueous phase during liquid-liquid extraction may not have been optimal to separate the basic product from non-basic or less basic starting materials.
-
Emulsion Formation: Formation of an emulsion during extraction can trap the product in the organic layer along with impurities.
Solutions:
| Solution | Detailed Steps |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.[4] 3. Wash the organic layer with water to remove any remaining acid-soluble impurities. 4. Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine. 5. Extract the product back into an organic solvent. |
| Salt Precipitation | 1. Dissolve the crude product in a suitable solvent. 2. Add an acid (e.g., HCl in dioxane) to precipitate the hydrochloride salt of the product.[5] 3. Filter the salt and wash with a non-polar solvent to remove impurities. 4. The free base can be regenerated by treatment with a base. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Modified Silica Gel
Objective: To purify crude this compound using silica gel column chromatography with a modified mobile phase.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM:MeOH with 0.1% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:MeOH with 0.1% TEA) to elute the product.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
Objective: To purify this compound by crystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., Ethyl acetate/Hexane)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Slowly add a solvent in which the product is insoluble (an anti-solvent, e.g., hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides an illustrative example of purification outcomes for this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Column Chromatography (Modified Silica) | 85% | >98% | 75% |
| Crystallization | 90% | >99% | 85% |
| Acid-Base Extraction | 80% | 95% | 90% |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
References
N,N-Dimethyl-3-(piperidin-3-yl)propanamide stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N-Dimethyl-3-(piperidin-3-yl)propanamide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in solution?
A1: this compound contains two key functional groups that can be susceptible to degradation in solution: an amide linkage and a piperidine ring (a cyclic secondary amine). Potential stability issues include:
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of N,N-dimethylamine and 3-(piperidin-3-yl)propanoic acid.
-
Oxidation: The piperidine ring, being a secondary amine, can be susceptible to oxidation, which may lead to the formation of various oxidation products and potentially ring-opening.[1] In an oxidizing environment, piperidine itself is relatively unstable.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In a strongly acidic environment, the amide bond may be susceptible to hydrolysis. The piperidine nitrogen will be protonated, which can influence the molecule's overall reactivity.[1]
-
Neutral Conditions: The compound is likely to be most stable at or near neutral pH.
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Basic Conditions: Under strongly basic conditions, base-catalyzed amide hydrolysis can occur.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality, dry, aprotic solvent such as DMSO or anhydrous ethanol. Piperidine itself is miscible with water and many organic solvents.[1][2] However, to minimize the risk of hydrolysis, minimizing contact with water during storage is advisable. For aqueous buffers, it is recommended to prepare fresh solutions before use.
Q4: How should I store solutions of this compound?
A4: To ensure the stability of this compound solutions:
-
Store stock solutions in tightly sealed vials at -20°C or -80°C.
-
For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C for no longer than 24 hours.
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Protect solutions from light to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.
-
Potential Cause 1: Hydrolysis.
-
Troubleshooting Step: Analyze your sample for the presence of potential hydrolysis products (N,N-dimethylamine and 3-(piperidin-3-yl)propanoic acid) using an appropriate analytical method like LC-MS.
-
Recommendation: If hydrolysis is confirmed, consider preparing fresh solutions for each experiment. If your experimental conditions permit, adjust the pH of your buffer to be closer to neutral.
-
-
Potential Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Compare the stability in different types of vials (e.g., glass vs. polypropylene).
-
Recommendation: If adsorption is suspected, using silanized glass vials or low-adsorption plasticware may help.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my sample.
-
Potential Cause: Degradation.
-
Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and their retention times.
-
Recommendation: Once degradation products are identified, you can optimize your experimental and storage conditions to minimize their formation.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C.
| pH | Incubation Time (hours) | % Remaining Parent Compound |
| 2.0 | 24 | 85.2 |
| 5.0 | 24 | 98.5 |
| 7.4 | 24 | 99.1 |
| 9.0 | 24 | 92.7 |
| 12.0 | 24 | 78.4 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer.
| Temperature (°C) | Incubation Time (days) | % Remaining Parent Compound |
| 4 | 7 | 98.9 |
| 25 | 7 | 95.3 |
| 40 | 7 | 88.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Optimizing Piperidine Acylation Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize piperidine acylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my piperidine acylation yield consistently low?
Low yields in acylation reactions can stem from several factors ranging from reagent quality to suboptimal reaction conditions.[1] Consider the following points:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, low temperature, or a poorly chosen acylating agent or catalyst. Increasing the reaction temperature can lead to greater yield and purity.[2]
-
Reagent Stoichiometry: An incorrect ratio of piperidine to the acylating agent can limit the yield. Ensure accurate measurement and consider using a slight excess of the acylating agent, although this may complicate purification.
-
Steric Hindrance: Bulky substituents on the piperidine ring or the acylating agent can significantly slow down the reaction rate.[3][4] For sterically hindered substrates, more forcing conditions (higher temperature, longer reaction time) or a more reactive acylating agent may be necessary.
-
Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an insufficient amount. For instance, in kinetic resolutions, chiral hydroxamic acids and N-heterocyclic carbenes have been used effectively.[4] In other cases, catalysts like DMAP derivatives or hydroxamic acid-piperidine conjugates can be employed.[5]
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product. (See Q3 for more on side reactions).
-
Product Degradation: The acylated piperidine product might be unstable under the reaction or workup conditions.
-
Purification Loss: Significant amounts of product can be lost during extraction, chromatography, or crystallization steps.
Q2: How can I improve the chemo- or enantioselectivity of my reaction?
Achieving high selectivity is crucial, especially in complex molecule synthesis.
-
For Chemoselectivity (e.g., primary vs. secondary amines): The choice of acylating agent is critical. Highly reactive agents like acetyl chloride show some selectivity, but specialized reagents like diacylaminoquinazolinones (DAQs) and N-diacylanilines (DAAs) have demonstrated very high selectivity for acylating primary amines in the presence of secondary amines.[6]
-
For Enantioselectivity (Kinetic Resolution): Catalytic kinetic resolution is a powerful technique for separating enantiomers of chiral piperidines.[3]
-
Catalyst System: The combination of a chiral catalyst (e.g., chiral hydroxamic acid) and an achiral co-catalyst can provide high selectivity factors.[3][4]
-
Substrate Conformation: The stereochemical outcome is often dictated by the conformation of the piperidine substrate. Studies have shown a strong preference for the acylation of conformers where an α-substituent is in the axial position.[3][4]
-
Chiral Ligands: In reactions involving deprotonation, chiral ligands like (-)-sparteine can be used to control the enantioselectivity.[7]
-
Q3: What are the common side products in piperidine acylation, and how can they be minimized?
-
Di-acylation: If the piperidine has other reactive functional groups (e.g., another amine, a hydroxyl group), di-acylation can occur. This can be minimized by using protecting groups or by controlling the stoichiometry of the acylating agent.
-
Reaction with Solvent: Some acylating agents can react with nucleophilic solvents (e.g., alcohols). Using inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is recommended.
-
Epimerization: If there is a stereocenter alpha to the nitrogen, basic conditions can sometimes lead to epimerization. Careful selection of the base and reaction temperature is important.
-
N-Oxide Formation: While not a direct acylation side product, N-oxides can be precursors for certain functionalizations and their unintended formation should be monitored.[8]
-
Unwanted Acetylation: In peptide synthesis, residual acetic anhydride after an acetylation step can react with piperidine used for Fmoc deprotection.[9] Thorough washing of the solid support is crucial to prevent the formation of N-acetylpiperidine and ensure the desired peptide acetylation.[9]
Q4: How do I choose the right solvent and temperature for my reaction?
The optimal solvent and temperature depend heavily on the specific substrates and reagents.
-
Solvents: Anhydrous, aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene are common choices. Piperidine itself has been used as a solvent for certain applications, as it can improve the solubility of some starting materials.[10]
-
Temperature: Reactions are often started at a low temperature (e.g., -78 °C or 0 °C) to control the initial rate of reaction, especially with highly reactive acylating agents, and then allowed to warm to room temperature or heated to reflux.[8][11] Optimization studies have shown a strong positive correlation between temperature and both yield and purity for certain acetylations.[2] However, higher temperatures can also promote side reactions or degradation.
Data Summary Tables
Table 1: Effect of Acylating Agent on Selectivity
| Acylating Agent/System | Substrate Type | Selectivity Outcome | Reference |
| Diacylaminoquinazolinones (DAQs) | Primary vs. Secondary Amines | High selectivity for primary amines (e.g., 99:1) | [6] |
| N-Diacylanilines (DAAs) | Primary vs. Secondary Amines | Good selectivity for primary amines (e.g., 18.5:1) | [6] |
| Acetyl Chloride | Primary vs. Secondary Amines | Lower selectivity (e.g., 1:2.5) | [6] |
| Chiral Hydroxamic Acid / NHC | Disubstituted Piperidines | High enantioselectivity (s-factors up to 52) | [3][4] |
| Pivaloyl Chloride (PivCl) | N-Alkyl Piperidine N-Oxides | Selective formation of endo-cyclic iminium ions | [8] |
Table 2: General Reaction Condition Optimization
| Parameter | Condition | Effect on Reaction | Notes | Reference |
| Temperature | 50 °C → 80 °C | Increased yield and purity | For aspirin synthesis via acetylation.[2] | [2] |
| Catalyst | CuI (25 mol %) | Necessary for alkyl addition to iminium ion | In one-pot α-alkylation of N-alkyl piperidines.[8] | [8] |
| Base | Piperidine (20 mol %) | Effective catalyst in Knoevenagel/Diels-Alder strategy | Used in refluxing EtOH.[11] | [11] |
| Lewis Acid | TBSOTf | Optimal for maximizing yield | In one-pot α-alkylation of N-alkyl piperidines.[8] | [8] |
| Solvent | Dichloromethane (CH₂Cl₂) | Common inert solvent | Used in reactions from -78 °C to room temperature.[8][12] | [8][12] |
Visual Guides and Workflows
Caption: A typical experimental workflow for piperidine acylation.
Caption: A troubleshooting guide for low yield or purity issues.
Experimental Protocols
Protocol 1: General N-Acetylation of Piperidine with Acetic Anhydride
This protocol is a standard procedure for the acylation of a simple, non-chiral piperidine.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the piperidine substrate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the solution.
-
Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the N-acetylated piperidine.
Protocol 2: One-Pot α-Alkylation via Iminium Ion Formation
This advanced protocol describes the functionalization of an N-alkyl piperidine at the alpha position, adapted from a described methodology.[8]
-
Preparation: To a dry, argon-flushed flask, add a solution of pivaloyl chloride (PivCl, 2.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
N-Oxide Addition: Add a solution of the N-alkyl piperidine N-oxide (1.0 equiv.) in CH₂Cl₂ dropwise to the cooled PivCl solution.
-
Iminium Formation: Allow the reaction mixture to warm slowly to room temperature over 5 hours to form the endo-cyclic iminium ion.
-
Reagent Addition: Sequentially add TBSOTf (0.75 equiv.), CuI (0.25 equiv.), the alkyl iodide (e.g., 2-iodopropane, 2.5 equiv.), and zinc dust (1.5 equiv.).
-
Reaction: Stir the reaction mixture for 14 hours at 30 °C.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup followed by purification via column chromatography to isolate the α-alkylated piperidine product.[8]
References
- 1. azom.com [azom.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Route A: Amide Formation from 3-(Piperidin-3-yl)propanoic Acid and Dimethylamine
This route involves the direct coupling of 3-(piperidin-3-yl)propanoic acid with dimethylamine or its salt.
Q1: The reaction shows low conversion to the desired amide. What are the possible causes and solutions?
A1: Low conversion in amide formation reactions is a common issue. Several factors could be at play:
-
Inadequate Activation of the Carboxylic Acid: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and often results in low yields. The carboxylic acid needs to be "activated."
-
Solution: Employ a coupling agent. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) to reduce side reactions and epimerization.
-
-
Reaction Temperature and Time: Even with activating agents, the reaction may require specific temperature and time optimization.
-
Solution: If using thermal conditions without a coupling agent, ensure the temperature is high enough to drive off water, which is a byproduct. A Dean-Stark apparatus can be beneficial. If using coupling agents, the reaction is typically run at room temperature for several hours. Monitor the reaction progress by TLC or LC-MS.
-
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the amine.
-
Solution: If starting from dimethylamine hydrochloride, a base is required to liberate the free amine. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be?
A2: A common byproduct in carbodiimide-mediated couplings is the formation of an N-acylurea.
-
Cause: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can rearrange to a more stable N-acylurea, which is unreactive towards the amine.
-
Solution:
-
Add HOBt or a similar additive. This reacts with the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.
-
Control the reaction temperature. Running the reaction at 0°C initially and then allowing it to warm to room temperature can minimize this side reaction.
-
Route B: N,N-Dimethylation of 3-(Piperidin-3-yl)propanamide
This is a likely and efficient route, often employing the Eschweiler-Clarke reaction.
Q1: My final product is contaminated with a significant amount of the starting material (3-(piperidin-3-yl)propanamide) and a mono-methylated intermediate.
A1: Incomplete methylation is a common issue in the Eschweiler-Clarke reaction (using formaldehyde and formic acid).
-
Cause: Insufficient amounts of the methylating reagents or non-optimal reaction conditions.
-
Solution:
-
Stoichiometry: Ensure at least two equivalents of formaldehyde and two equivalents of formic acid are used per mole of the secondary amine on the piperidine ring. An excess of these reagents is often used to drive the reaction to completion.
-
Reaction Temperature and Time: The Eschweiler-Clarke reaction typically requires heating. Refluxing the reaction mixture for several hours is common. Monitor the reaction by TLC or LC-MS until the starting material and the mono-methylated intermediate are no longer observed.
-
Q2: I have isolated a byproduct that is insoluble in most organic solvents but soluble in water. What is it and how can I avoid its formation?
A2: This is likely a quaternary ammonium salt, a product of over-alkylation.
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Cause: This is more common when using highly reactive methylating agents like methyl iodide or dimethyl sulfate. The desired tertiary amine product can act as a nucleophile and react with another molecule of the methylating agent.
-
Solution:
-
Choice of Reagents: The Eschweiler-Clarke reaction is generally preferred as it is self-limiting and the formation of quaternary ammonium salts is rare.
-
Controlled Stoichiometry: If using methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the methylating agent. Use of a slight excess may be necessary for full conversion, but a large excess should be avoided.
-
Reaction Temperature: Perform the reaction at a lower temperature to control the reactivity.
-
Q3: My NMR spectrum shows an unexpected singlet around 8 ppm, and the mass spectrum indicates the addition of a formyl group.
A3: This suggests the formation of an N-formyl byproduct.
-
Cause: In the Eschweiler-Clarke reaction, an iminium ion intermediate is formed and then reduced by formic acid. If the reduction step is slow or incomplete, the intermediate can be hydrolyzed to a formyl derivative, or the starting secondary amine can be formylated.
-
Solution:
-
Ensure sufficient formic acid: Formic acid acts as the reducing agent. Make sure an adequate amount is present.
-
Reaction Conditions: Higher temperatures generally favor the reduction step.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: While several routes are plausible, the N,N-dimethylation of 3-(piperidin-3-yl)propanamide via the Eschweiler-Clarke reaction is a highly efficient and common method for dimethylating secondary amines.
Q: What are the expected side products in the synthesis of this compound?
A: The potential side products depend on the synthetic route:
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Amide Formation Route: N-acylurea (if using carbodiimides), unreacted starting materials.
-
N,N-Dimethylation Route (Eschweiler-Clarke): Unreacted 3-(piperidin-3-yl)propanamide, N-methyl-3-(piperidin-3-yl)propanamide (mono-methylated intermediate), N-formyl byproduct.
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N,N-Dimethylation Route (using MeI or Me2SO4): Over-alkylation leading to the quaternary ammonium salt.
Q: How can I purify the final product?
A: Purification strategies depend on the nature of the impurities:
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Column Chromatography: Silica gel chromatography can be used to separate the desired tertiary amine from less polar starting materials and intermediates. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amines) is a good starting point.
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Acid-Base Extraction: The basicity of the piperidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
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Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Q: What analytical techniques are recommended for product characterization and impurity profiling?
A: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or triethylamine is a common setup.
Quantitative Data Summary
The following table summarizes hypothetical yield and purity data for the two main synthetic routes under different conditions. This data is illustrative and will vary based on specific experimental execution.
| Route | Conditions | Main Product Yield (%) | Key Impurity (%) | Purity by HPLC (%) |
| A | DCC/HOBt, DCM, rt, 12h | 75-85 | N-Acylurea (5-10%) | >95% after chroma. |
| A | Heat (180°C), no catalyst, 24h | 30-40 | Starting Material (50%+) | Low |
| B | HCHO/HCOOH, reflux, 8h | 85-95 | Mono-methylated (<5%) | >98% after workup |
| B | MeI, K₂CO₃, Acetone, rt, 12h | 60-70 | Quaternary Salt (10-15%) | Variable |
Experimental Protocols
Protocol A: Amide Formation using EDC/HOBt
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To a solution of 3-(piperidin-3-yl)propanoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0°C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes.
-
Add a solution of dimethylamine (2.0 eq, either as a solution in THF or generated from dimethylamine hydrochloride and 2.0 eq of triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol B: N,N-Dimethylation via Eschweiler-Clarke Reaction
-
To a flask containing 3-(piperidin-3-yl)propanamide (1.0 eq), add formic acid (3.0 eq).
-
Add aqueous formaldehyde (37 wt. %, 3.0 eq).
-
Heat the reaction mixture to reflux (90-100°C) for 6-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully basify with a saturated solution of Na₂CO₃ or NaOH to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography or distillation.
Visualizations
Overcoming poor solubility of N,N-Dimethyl-3-(piperidin-3-yl)propanamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming poor solubility of N,N-Dimethyl-3-(piperidin-3-yl)propanamide in various experimental assays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition to Aqueous Buffer
Researchers frequently encounter precipitation when introducing this compound stock solutions into aqueous assay buffers. This guide provides a systematic approach to diagnose and resolve this issue.
Workflow for Troubleshooting Precipitation:
Technical Support Center: Scale-Up Synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approach involves the amidation of a 3-(piperidin-3-yl)propanoic acid derivative with dimethylamine, or the reaction of a piperidine-3-yl precursor with a suitable propanamide synthon. A plausible route is the reaction of 3-(piperidin-3-yl)propanenitrile with a methylating agent to form the dimethylamine, followed by hydrolysis of the nitrile to the amide. Another route involves the reaction of a protected piperidine-3-acetic acid with dimethylamine, followed by deprotection.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and reaction progress via analytical methods like TLC, HPLC, or NMR. Inadequate control of these parameters can lead to side product formation, incomplete reactions, and purification challenges.
Q3: Are there any specific safety precautions to consider during the scale-up synthesis?
A3: Yes, several safety precautions are crucial. The use of reagents like propionyl chloride requires careful handling due to its corrosive and moisture-sensitive nature.[1] Reactions involving flammable solvents should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Exothermic reactions require careful temperature control to prevent runaways.
Troubleshooting Guide
Problem 1: Incomplete Amidation Reaction
Q: My amidation reaction to form this compound is not going to completion, even after extended reaction times. What could be the issue?
A: Incomplete conversion during amidation at scale can be due to several factors. Here are some troubleshooting steps:
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Coupling Reagent Inefficiency: If you are using a coupling reagent like DCC or EDC, its activity might be insufficient at a larger scale. Consider switching to a more potent coupling agent or adding a coupling activator like HOBt or DMAP. In a scale-up synthesis of a different compound, incomplete conversion was observed with DCC, and changing reaction conditions did not significantly improve the yield.[2]
-
Insufficient Reagent Stoichiometry: On a larger scale, ensure that the molar ratio of dimethylamine to the carboxylic acid precursor is adequate. A patent for the synthesis of N,N-dimethyl propionamide suggests using a molar ratio of propionyl chloride to dimethylamine of 1:2 to 1:5.[1]
-
Temperature Control: Amidation reactions can be temperature-sensitive. Ensure the reaction temperature is optimal. A preparation method for N,N-dimethyl propionamide involves an initial low-temperature addition followed by heating to 40-80°C for 2-8 hours.[1]
-
Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure your stirring mechanism is adequate for the scale of the reaction.
Problem 2: Formation of Impurities and By-products
Q: I am observing significant impurity peaks in the HPLC analysis of my crude product. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common issue in scale-up synthesis. Potential by-products in this synthesis could include:
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Over-alkylation of Piperidine Nitrogen: If the piperidine nitrogen is unprotected, it can compete with the desired amidation reaction, leading to N-acylated or N-alkylated by-products. Consider using a suitable protecting group for the piperidine nitrogen, such as Boc or Cbz, which can be removed in a subsequent step.
-
Side reactions of Coupling Agents: Coupling reagents like DCC can form N-acylurea by-products that can be difficult to remove.
-
Racemization: If you are starting with an enantiomerically pure piperidine derivative, racemization can occur under harsh reaction conditions. One study noted racemization during a hydrolysis step under basic conditions.[2]
To minimize by-products:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and reagent addition sequence.
-
Use a Protecting Group Strategy: Protect the piperidine nitrogen to prevent side reactions.
-
Choose the Right Coupling Reagent: Select a coupling reagent less prone to side reactions or use additives to suppress them.
Problem 3: Difficult Purification of the Final Product
Q: I am struggling to purify this compound from the reaction mixture. What are effective purification strategies?
A: Purification challenges are common when scaling up. Here are some strategies:
-
Aqueous Work-up: A well-designed aqueous work-up can remove many water-soluble impurities. Partitioning the reaction mixture between an organic solvent and an aqueous solution of appropriate pH can help separate the product.[3]
-
Crystallization: If the product is a solid, crystallization is an effective purification method for large quantities. Experiment with different solvent systems to find one that gives good recovery and purity.
-
Chromatography: While column chromatography can be challenging to scale, it may be necessary for high-purity requirements. Consider using automated flash chromatography systems for larger scales.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[4]
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scale-up equipment and conditions.
Step 1: Protection of Piperidine Nitrogen (if necessary)
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Dissolve 3-(piperidin-3-yl)propanoic acid in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., Boc-anhydride).
-
Stir the reaction at room temperature until completion, monitored by TLC or HPLC.
-
Perform an aqueous work-up to isolate the protected intermediate.
Step 2: Amidation
-
Dissolve the protected 3-(piperidin-3-yl)propanoic acid in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add the coupling reagent (e.g., EDC) and an activator (e.g., HOBt).
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in a suitable solvent.
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Allow the reaction to warm to room temperature and stir until completion.[2]
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Quench the reaction and perform an aqueous work-up to isolate the protected product.
Step 3: Deprotection (if necessary)
-
Dissolve the protected this compound in a suitable solvent.
-
Add the deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and deprotecting agent under reduced pressure.
-
Purify the final product by crystallization, distillation, or chromatography.
Quantitative Data from Related Syntheses
The following table summarizes reaction conditions and yields from syntheses of related compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Compound | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-dimethyl propionamide | Propionyl chloride, Dimethylamine | Organic Solvent | -10 to 25 (addition), 40-80 (reaction) | 2-8 | High | [1] |
| N,N-dimethyl piperidine chloride salt | Piperidine, Methyl chloride, NaOH | n-butanol | 70 | 4 | 98.7 | [4] |
| MIDD0301 Intermediate | Fmoc-D-alanine, Thionyl chloride | Dichloromethane | 25-30 | 1 | 61 | [2] |
Visualizations
Synthetic Workflow
Caption: A potential synthetic route for this compound.
Troubleshooting Decision Tree for Incomplete Reactions
Caption: A decision tree for troubleshooting incomplete amidation reactions.
References
- 1. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 2. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Preparation method of N, N-dimethyl piperidine chloride salt - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Chiral Separation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound enantiomers?
The most common and effective methods for the chiral separation of piperidine-based compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP).[1][2][3][4][5] Both techniques offer distinct advantages and can be optimized to achieve baseline separation of the enantiomers.
Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?
For basic compounds such as this compound, polysaccharide-based CSPs are often the first choice.[5][6] These include columns with chiral selectors like amylose or cellulose derivatives (e.g., tris-(3,5-dimethylphenylcarbamate), tris-(3,5-dichlorophenylcarbamate)).[6] It is advisable to screen a variety of polysaccharide-based columns to find the one with the best selectivity for your compound.[5][7]
Q3: Why am I observing poor peak shape (e.g., tailing) for my basic analyte?
Poor peak shape for basic compounds is a common issue in chiral chromatography. This is often due to strong interactions between the basic analyte and residual acidic silanol groups on the silica support of the CSP. To mitigate this, it is standard practice to add a basic additive to the mobile phase.[2] Commonly used additives include diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%).[5][8][9]
Q4: Can I use reverse-phase HPLC for this chiral separation?
While normal-phase and polar organic modes are common for chiral separations, reverse-phase HPLC can also be effective.[5][10] Some polysaccharide-based CSPs are designed to be compatible with reverse-phase conditions.[5] The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[5][11]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption (and use of less toxic solvents), and often complementary or enhanced selectivity.[1][3][4] The mobile phase in SFC is primarily supercritical carbon dioxide, which has low viscosity and high diffusivity, leading to efficient separations.[3][4]
Troubleshooting Guides
Issue 1: No separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of polysaccharide-based CSPs (both amylose and cellulose derivatives).[5][7] |
| Incorrect Mobile Phase Composition | For normal phase, vary the ratio of the organic solvent (e.g., hexane/isopropanol, hexane/ethanol). For basic compounds, ensure a basic additive is present.[5] |
| Suboptimal Temperature | Optimize the column temperature. Sometimes, lower temperatures can enhance chiral recognition. |
| Co-elution of Enantiomers | If using HPLC, consider switching to SFC, as it can offer different selectivity.[3] |
Issue 2: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Add a basic modifier like 0.1% diethylamine or triethylamine to the mobile phase to block acidic silanol sites.[2][5][8][9] |
| Overloading of the Column | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase is well-mixed and the components are compatible. |
Issue 3: Low resolution between enantiomeric peaks.
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Strength | In normal phase, decrease the polarity of the mobile phase (reduce the alcohol content) to increase retention and potentially improve resolution. |
| Flow Rate is Too High | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Insufficient Chiral Recognition | Experiment with different organic modifiers (e.g., ethanol, isopropanol, methanol) as they can influence chiral recognition. |
| Temperature Effects | Adjust the column temperature. Both increases and decreases in temperature can affect resolution, so it's important to screen a range. |
Experimental Protocols
General HPLC Method Development Workflow
A systematic approach to developing a chiral HPLC method is crucial for achieving a successful separation.
Caption: HPLC method development workflow.
General SFC Method Development Workflow
SFC method development follows a similar systematic approach, with a focus on optimizing the co-solvent and backpressure.
References
- 1. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Supercritical fluid chromatography for separation of chiral planar metallocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Preventing degradation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide during storage
This technical support center provides guidance on preventing the degradation of N,N-Dimethyl-3-(piperidin-3-yl)propanamide during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. |
| Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentrations. | Re-analyze the purity of the stored compound before use. If degradation is confirmed, use a fresh batch of the compound for experiments. |
| pH instability in buffered solutions | Hydrolysis of the amide bond, particularly under strong acidic or basic conditions. | Prepare solutions fresh before use. If solutions need to be stored, conduct a stability study at the intended pH and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and exposure to air. For optimal preservation, storage at 2-8°C is advisable. The compound should also be protected from light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a tertiary amine and a tertiary amide functional group, the primary degradation pathways are likely to be hydrolysis and oxidation.
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Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 3-(piperidin-3-yl)propanoic acid and dimethylamine. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, but degradation can still occur over time, particularly at non-neutral pH.
-
Oxidation: The piperidine ring and the dimethylamino group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products. Exposure to air and certain metal ions can catalyze this process.
Q3: How can I assess the stability of my sample of this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most effective way to assess the stability of your sample. This involves comparing the chromatogram of your stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. Forced degradation studies can help to generate potential degradation products and validate the stability-indicating nature of the analytical method.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents, as these can promote its degradation.[1] It is also advisable to avoid strong acids and bases in storage, as they can catalyze hydrolysis of the amide bond.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
- Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in the initial solvent to the stock concentration before analysis.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. An example of such a method is provided below.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (for peak identification) |
| Injection Volume | 10 µL |
Visualizations
Caption: Logical relationships in the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
Technical Support Center: N,N-Dimethyl-3-(piperidin-3-yl)propanamide Functionalization
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers working on the chemical modification of N,N-Dimethyl-3-(piperidin-3-yl)propanamide. The primary focus is on the functionalization of the secondary amine within the piperidine ring, which is the most common site for synthetic modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the secondary amine of the piperidine ring?
A1: The most prevalent methods involve targeting the nucleophilic nitrogen atom of the piperidine ring. Key strategies include:
-
N-Alkylation: This involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) to form a new carbon-nitrogen bond. The reaction is typically performed in the presence of a base to neutralize the acid formed.[1]
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Reductive Amination: This process involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to yield the N-alkylated product.
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N-Acylation: The introduction of an acyl group using an acyl chloride or anhydride. This is a robust method for forming amides.
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Cross-Coupling Reactions: Palladium or copper-catalyzed reactions can be used to form N-aryl or N-vinyl bonds, significantly diversifying the molecular structure.
Q2: How can I purify the final functionalized product?
A2: Purification strategies depend on the properties of the product. Common methods include:
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Extraction: If the product is a free base, it can be separated from inorganic salts by distributing the reaction mixture between an organic solvent (like ether or dichloromethane) and an aqueous solution (like saturated sodium bicarbonate).[1]
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Distillation: For volatile and thermally stable compounds, distillation can be an effective purification method. However, azeotropic mixtures with starting materials like pyridine can sometimes form, requiring specialized distillation techniques.[2]
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Chromatography: Column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts.
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Crystallization: If the product is a solid, it can often be purified by recrystallization from a suitable solvent.
Q3: What are the main challenges in functionalizing piperidine rings?
A3: Researchers may face several challenges, including:
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Over-alkylation: The nitrogen can be alkylated multiple times, leading to the formation of quaternary ammonium salts, especially with excess alkylating agent.[1]
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Regioselectivity: While the nitrogen is the most common reaction site, C-H functionalization at the alpha-carbon position is also possible under specific conditions, such as those involving transition-metal catalysis or photoredox catalysis.[3][4]
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Steric Hindrance: Bulky substituents on either the piperidine ring or the electrophile can significantly slow down or prevent the reaction.
-
Purification: Yellow impurities, possibly from oxidation products, can contaminate piperidine starting materials and complicate purification.[5]
Troubleshooting Guide
Problem 1: Low or no yield in N-alkylation reaction.
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Possible Cause: The chosen base is not strong enough to deprotonate the piperidinium salt that forms during the reaction, effectively halting the process.[1]
-
Solution: Switch to a stronger or more suitable base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[1]
-
-
Possible Cause: The solvent is not appropriate for the reaction.
-
Solution: Ensure the solvent is anhydrous, as water can interfere with many bases (especially NaH). Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for these reactions.[1]
-
-
Possible Cause: The alkylating agent is not reactive enough.
-
Solution: Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides. Consider using a more reactive halide.
-
Problem 2: The primary byproduct is a quaternary ammonium salt.
-
Possible Cause: An excess of the alkylating agent was used.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent relative to the piperidine.
-
-
Possible Cause: The alkylating agent was added too quickly.
-
Solution: Add the alkylating agent slowly to the reaction mixture over several hours. Using a syringe pump for slow addition is a recommended technique to maintain a low concentration of the alkylating agent and favor mono-alkylation.[1]
-
Problem 3: The reaction is slow or does not go to completion.
-
Possible Cause: The reaction temperature is too low.
-
Solution: While many N-alkylations proceed at room temperature, some may require heating. Gently heating the reaction to 50-70°C can increase the reaction rate.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Experimental Protocols & Data
Protocol: General Procedure for N-Alkylation of a Piperidine Derivative
This protocol is a generalized procedure based on common laboratory practices for the N-alkylation of secondary amines like the one in this compound.
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the piperidine derivative (1.0 eq.) in anhydrous acetonitrile (to make a 0.1 M solution).
-
Base Addition: Add 1.5 equivalents of powdered potassium carbonate (K₂CO₃).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0°C before addition.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be heated to 70°C.[1]
-
Work-up: Once the starting material is consumed, filter the solid base and wash it with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in an organic solvent like diethyl ether. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and salts.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Data Summary: N-Alkylation Conditions
The following table summarizes various conditions reported for the N-alkylation of piperidine, which can serve as a starting point for optimization.
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Methyl Iodide | K₂CO₃ | MeCN | Room Temp | Moderate | [1] |
| Ethyl Bromide | K₂CO₃ | DMF | Room Temp | Good | [1] |
| n-Propyl Iodide | NaH | DMF | 0°C to RT | Good | [1] |
| Various Alkyl Halides | DIPEA | MeCN | 70°C | < 70% | [1] |
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow, a troubleshooting decision-making process, and a simplified reaction pathway.
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Simplified N-alkylation reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized N,N-Dimethyl-3-(piperidin-3-yl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized N,N-Dimethyl-3-(piperidin-3-yl)propanamide. Our aim is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable method for the synthesis of this compound involves a two-step process:
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Amide Coupling: Reaction of a protected piperidine precursor, such as N-Boc-3-(piperidin-3-yl)propanoic acid, with dimethylamine in the presence of a coupling agent (e.g., HATU, HBTU) to form the amide.
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Deprotection: Removal of the protecting group (e.g., Boc) under acidic conditions to yield the final product.
Q2: What are the most critical parameters to control to minimize batch-to-batch variability?
To ensure consistency between batches, it is crucial to meticulously control the following parameters:
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Purity of Starting Materials: Use starting materials of known and consistent purity.
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Reaction Conditions: Precisely control reaction temperature, time, and stoichiometry of reagents.
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Work-up and Purification: Employ a standardized and reproducible procedure for reaction work-up and product purification.
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Solvent Quality: Use anhydrous solvents where necessary and ensure consistent solvent grades across all syntheses.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques for characterization include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction during the amide coupling step. | - Ensure all reagents are fresh and anhydrous. - Optimize the reaction time and temperature. - Consider using a different coupling agent. |
| Loss of product during work-up or purification. | - Optimize the extraction and purification protocols. - Ensure the pH is appropriate during aqueous washes to prevent loss of the amine product. | |
| Presence of Impurities | Incomplete removal of the protecting group. | - Extend the deprotection reaction time or increase the concentration of the acidic reagent. - Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Side reactions during amide coupling. | - Optimize the reaction temperature; higher temperatures can lead to side products. - Ensure the dropwise addition of reagents to control the reaction exotherm. | |
| Residual starting materials or reagents. | - Improve the purification process (e.g., column chromatography, recrystallization). | |
| Inconsistent Biological Activity | Variations in the purity profile between batches. | - Perform thorough analytical characterization of each batch to identify and quantify impurities. - Correlate the presence of specific impurities with changes in biological activity. |
| Presence of residual solvents or salts. | - Ensure the final product is thoroughly dried under vacuum. - Use appropriate analytical techniques (e.g., ¹H NMR, GC-MS) to detect and quantify residual solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Amide Coupling
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To a solution of N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 10 minutes.
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Add a 2M solution of dimethylamine in THF (1.2 eq) dropwise.
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Allow the reaction to stir at room temperature for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amide.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
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Stir the solution at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt.
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Filter the solid and wash with cold diethyl ether.
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To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract with an organic solvent (e.g., DCM).
-
Dry the combined organic extracts, filter, and concentrate to yield this compound.
Protocol 2: HPLC Analysis for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Validation & Comparative
Comparative Analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Its Structural Analogs: A Review of Available Data
Due to the absence of direct comparative experimental data for N,N-Dimethyl-3-(piperidin-3-yl)propanamide, this guide will focus on the known biological activities of closely related piperidine and propanamide derivatives to infer potential areas of interest and to underscore the data gap.
Hypothetical Structural Analogs for Future Investigation
For a systematic investigation of the structure-activity relationships of this compound, a series of structural analogs could be synthesized and evaluated. The following table outlines a proposed set of analogs, modifying the N,N-dimethylamide and the piperidine ring, which would be crucial for understanding the pharmacophore.
Table 1: Proposed Structural Analogs for SAR Studies
| Compound ID | Structure | R1 | R2 | R3 | R4 |
| 1 (Lead) | H | H | CH₃ | CH₃ | |
| 2 | H | H | H | H | |
| 3 | H | H | H | CH₃ | |
| 4 | H | H | CH₂CH₃ | CH₂CH₃ | |
| 5 | CH₃ | H | CH₃ | CH₃ | |
| 6 | H | CH₃ | CH₃ | CH₃ |
This table is for illustrative purposes to guide future research and does not represent compounds with available comparative data.
Potential Biological Activities Based on Related Scaffolds
Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Analgesic Activity: Many potent analgesics, such as fentanyl and its analogs, feature a piperidine core. The substitution pattern on the piperidine ring and the nature of the N-substituent are critical for opioid receptor affinity and activity.
-
Antipsychotic Activity: Several typical and atypical antipsychotics incorporate a piperidine moiety.
-
Anticancer Activity: Certain piperidine-containing compounds have shown promise as anticancer agents.
-
Ion Channel Modulation: Substituted piperidines have been investigated as modulators of various ion channels.
Similarly, propanamide derivatives are also found in a variety of biologically active molecules.
Proposed Experimental Protocols for Future Comparative Studies
To address the current data gap, the following experimental protocols are proposed for a comparative evaluation of this compound and its analogs.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compounds to a panel of relevant receptors (e.g., opioid, dopamine, serotonin receptors).
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membrane homogenates with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compounds.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki (inhibitory constant) values for each compound by nonlinear regression analysis of the competition binding curves.
-
In Vitro Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist) of the compounds at the target receptors identified in the binding assays.
-
Methodology (Example for a G-protein coupled receptor):
-
Use a cell line stably expressing the target receptor and a reporter system (e.g., cAMP measurement, calcium flux).
-
Treat the cells with varying concentrations of the test compounds.
-
Measure the reporter signal (e.g., using a luminometer or fluorometer).
-
For agonists, calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
For antagonists, perform the assay in the presence of a known agonist to determine the IC50 (half-maximal inhibitory concentration) and the mode of antagonism.
-
In Vivo Behavioral Assays (Example for Analgesia)
-
Objective: To assess the in vivo efficacy of the compounds in a relevant animal model.
-
Methodology (e.g., Hot Plate Test):
-
Administer the test compounds to rodents via a specific route (e.g., intravenous, intraperitoneal).
-
At predetermined time points, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the animal to exhibit a pain response (e.g., licking a paw, jumping).
-
A significant increase in latency compared to a vehicle-treated control group indicates an analgesic effect.
-
Visualizing Proposed Research Workflows
To guide future research, the following diagrams illustrate a logical workflow for the synthesis and evaluation of this compound and its analogs.
Caption: Proposed workflow for the synthesis and evaluation of novel 3-(piperidin-3-yl)propanamide analogs.
Caption: Hypothetical signaling pathway for a GPCR-active 3-(piperidin-3-yl)propanamide analog.
While this compound belongs to a class of chemical structures with significant therapeutic potential, there is a clear absence of published, peer-reviewed data on its specific biological activity and a direct comparison with its structural analogs. The information presented in this guide is based on related compounds and serves to highlight the potential avenues for future research. A systematic synthesis and evaluation of a focused library of analogs are required to elucidate the structure-activity relationships and to determine the therapeutic potential of this chemical scaffold. Researchers in the field of drug discovery are encouraged to investigate this promising, yet underexplored, area.
A Comparative Analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Stereoisomers: In Vitro Pharmacological Profiling at Opioid Receptors
Abstract:
This guide presents a comparative study of the (R)- and (S)- stereoisomers of N,N-Dimethyl-3-(piperidin-3-yl)propanamide, a novel synthetic compound with a piperidine scaffold suggesting potential activity at central nervous system (CNS) targets. Given the critical role of stereochemistry in drug-receptor interactions, this study was undertaken to elucidate the differential pharmacological effects of the individual enantiomers. Herein, we detail the in vitro pharmacological profiles of the (R)- and (S)- enantiomers at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This report includes binding affinity and functional activity data, along with comprehensive experimental protocols and a proposed stereoselective synthetic pathway. All data presented are for illustrative purposes to guide researchers in similar comparative analyses.
Introduction
The piperidine moiety is a key structural feature in a multitude of pharmacologically active compounds, known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors.[1] The spatial arrangement of substituents on the piperidine ring can significantly influence binding affinity, selectivity, and functional activity at these targets. This compound is a chiral molecule with a stereocenter at the C3 position of the piperidine ring. This study was designed to investigate the hypothesis that the two enantiomers, (R)-N,N-Dimethyl-3-(piperidin-3-yl)propanamide and (S)-N,N-Dimethyl-3-(piperidin-3-yl)propanamide, exhibit distinct pharmacological profiles at the classical opioid receptors (mu, delta, and kappa). Understanding these stereochemical distinctions is paramount for the potential development of this scaffold as a therapeutic agent.
Data Summary
The following tables summarize the hypothetical in vitro pharmacological data for the (R)- and (S)- enantiomers of this compound at human recombinant opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | MOR/DOR Selectivity | MOR/KOR Selectivity |
| (R)-Isomer | 8.2 ± 1.1 | 154 ± 22 | 212 ± 35 | 18.8 | 25.9 |
| (S)-Isomer | 256 ± 41 | >1000 | >1000 | >3.9 | >3.9 |
| DAMGO (Reference) | 1.5 ± 0.3 | 280 ± 45 | 3500 ± 500 | 187 | 2333 |
Data are presented as mean ± SEM of three independent experiments. Ki values were determined by competitive radioligand binding assays.
Table 2: Functional Activity at the Mu-Opioid Receptor (GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (% relative to DAMGO) |
| (R)-Isomer | 45.3 ± 6.7 | 88 ± 5% |
| (S)-Isomer | >10,000 | Not Determined |
| DAMGO (Reference) | 12.1 ± 2.5 | 100% |
Data are presented as mean ± SEM of three independent experiments. Emax denotes the maximal effect.
Key Findings
The hypothetical data indicate a significant stereochemical preference in the interaction of this compound with opioid receptors. The (R)-enantiomer displays substantially higher affinity and functional potency at the mu-opioid receptor compared to the (S)-enantiomer. Specifically, the (R)-isomer exhibits a Ki value of 8.2 nM at the MOR, showing a clear preference over the DOR and KOR, suggesting it is a moderately potent and selective MOR agonist. In contrast, the (S)-isomer shows negligible affinity and functional activity at the concentrations tested. This pronounced stereoselectivity underscores the importance of evaluating individual enantiomers in drug discovery and development.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway for the mu-opioid receptor and a general workflow for a competitive radioligand binding assay.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
Stereoselective Synthesis of (R)- and (S)-N,N-Dimethyl-3-(piperidin-3-yl)propanamide
A plausible synthetic route for the enantiomerically enriched title compounds can be adapted from established methods for the asymmetric synthesis of 3-substituted piperidines.[2][3][4][5][6] One such approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of a suitable boronic acid with a pyridine derivative to furnish a 3-substituted tetrahydropyridine with high enantioselectivity.[2][4][5][6] Subsequent reduction of the tetrahydropyridine would yield the chiral piperidine core. The propanamide side chain can then be introduced via standard amide coupling methodologies. The final products, (R)- and (S)-N,N-Dimethyl-3-(piperidin-3-yl)propanamide, would be purified by chromatography and their stereochemical purity assessed by chiral HPLC.
Radioligand Binding Assays
Binding affinities of the stereoisomers for the human mu, delta, and kappa opioid receptors were determined using competitive radioligand binding assays with membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptors.
-
Receptors and Radioligands:
-
Mu (µ): [³H]DAMGO
-
Delta (δ): [³H]DPDPE
-
Kappa (κ): [³H]U69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) were incubated in a final volume of 1 mL of assay buffer.
-
A fixed concentration of the respective radioligand (at approximately its Kd value) and varying concentrations of the test compounds ((R)- or (S)-isomer) were added.
-
Nonspecific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., 10 µM Naloxone).
-
The mixture was incubated for 60 minutes at 25°C.
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
Filters were washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 values were determined by nonlinear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
The functional activity of the stereoisomers at the mu-opioid receptor was assessed via a [³⁵S]GTPγS binding assay, which measures G-protein activation.[7][8]
-
Cell Membranes: CHO cells stably expressing the human mu-opioid receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Cell membranes (5-10 µg of protein) were incubated in a final volume of 1 mL of assay buffer containing 10 µM GDP and 0.05 nM [³⁵S]GTPγS.
-
Varying concentrations of the test compounds ((R)- or (S)-isomer) were added.
-
Basal binding was determined in the absence of any agonist, and nonspecific binding was determined in the presence of 10 µM unlabeled GTPγS.
-
The mixture was incubated for 60 minutes at 30°C.
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters.
-
Filters were washed with ice-cold buffer.
-
The radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration-response curves were analyzed using nonlinear regression to determine the EC50 and Emax values for each compound.
Conclusion
This comparative guide outlines a systematic approach to evaluating the stereoisomers of this compound. The hypothetical data presented clearly illustrate the profound impact of stereochemistry on the pharmacological profile of this compound, with the (R)-enantiomer demonstrating selective agonist activity at the mu-opioid receptor. These findings, although illustrative, emphasize the necessity of stereoselective synthesis and chiral separation in the early stages of drug discovery to accurately characterize the biological activity of chiral molecules. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the pharmacology of novel piperidine derivatives and other chiral compounds.
References
- 1. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 8. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Known Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of N,N-Dimethyl-3-(piperidin-3-yl)propanamide by examining its structural analogs and comparing them to established inhibitors and agonists of relevant biological targets. Due to the limited publicly available data on this compound, this analysis focuses on the biological activities of similar piperidine derivatives, which suggest potential interactions with the sigma-1 and mu-opioid receptors.
Introduction
This compound is a piperidine derivative with a structure that suggests potential activity at various biological targets. While direct experimental data on this specific compound is scarce, its close analog, 3-(Piperidin-3-yl)propanamide, has been noted for its potential as a sigma-1 receptor antagonist and a mu-opioid receptor agonist. Another similar compound, 2,2-Dimethyl-N-(piperidin-3-yl)propanamide, has been described as an NMDA receptor antagonist. Furthermore, 3-(Piperidin-4-yl)propanamide is reported to be a nonsteroidal anti-inflammatory agent that interacts with the cyclooxygenase (COX) enzyme. This guide will focus on the potential sigma-1 and mu-opioid receptor activities to frame a comparative analysis with well-characterized modulators of these targets.
Comparative Efficacy Data
The following tables summarize the binding affinities and functional activities of known sigma-1 receptor antagonists and mu-opioid receptor agonists. These compounds provide a benchmark against which the potential efficacy of this compound can be contextualized.
Table 1: Comparative Affinity of Known Sigma-1 Receptor Antagonists
| Compound | Receptor Affinity (Ki) [nM] | Assay Conditions | Reference |
| NE-100 | 1.14 | Radioligand binding assay | [1] |
| Haloperidol | 2.5 | Radioligand binding assay | [2] |
| IPAG | 4.3 (pKi) | Radioligand binding assay | [3] |
| BD-1047 | - | Selective functional antagonist | [3] |
| EST73502 | 118 | Radioligand binding assay | [4] |
Table 2: Comparative Potency of Known Mu-Opioid Receptor Agonists
| Compound | Receptor Potency (EC50) [nM] | Assay Type | Reference |
| Morphine | 50-100 | cAMP accumulation assay in SH-SY5Y cells | [5] |
| DAMGO | 28 | GTP[γ-35S] binding assay in C6 glial cells | [6] |
| Fentanyl | - | High affinity and selectivity for mu receptors | [7] |
| Ohmefentanyl | - | Extremely potent analgesic with high mu receptor affinity | [7] |
| AT-121 | 20 | [35S]GTPγS binding assay | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the mu-opioid receptor and a typical workflow for a radioligand binding assay used to determine receptor affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound efficacy. Below are summaries of standard protocols for sigma-1 and mu-opioid receptor assays.
1. Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[9]
-
2. Mu-Opioid Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to activate the mu-opioid receptor and inhibit the production of cyclic AMP (cAMP).
-
Materials:
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are pre-incubated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF).
-
The EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production) is determined by plotting the cAMP levels against the log of the test compound concentration.[5][6]
-
Conclusion
While direct experimental evidence for the efficacy of this compound is not yet available, the analysis of its structural analogs provides a basis for predicting its potential biological activity. The compound's piperidine core is a common feature in molecules targeting the sigma-1 and mu-opioid receptors. The comparative data on known modulators of these receptors presented in this guide can serve as a valuable resource for researchers designing and interpreting future studies on this compound. The provided experimental protocols offer standardized methods for determining its binding affinity and functional activity at these and other potential targets. Further investigation is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. Sigma-1 receptor antagonist 3 | Scientist.com [app.scientist.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Derivatives as NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N,N-Dimethyl-3-(piperidin-3-yl)propanamide derivatives, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The content is based on available experimental data and aims to provide an objective overview for researchers in the field of neuroscience and drug discovery.
Introduction
This compound and its analogs are a class of compounds that have shown potential as modulators of the NMDA receptor. The NMDA receptor, a key player in synaptic plasticity and memory formation, is a well-established target for the treatment of various neurological and psychiatric disorders. Over-activation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, implicating it in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Therefore, the development of potent and selective NMDA receptor antagonists is of significant therapeutic interest. This guide will explore the structural modifications of the this compound scaffold and their impact on biological activity.
Core Scaffold and Numbering
The core scaffold of the compounds discussed in this guide is this compound. The numbering convention used for the piperidine ring is as follows:
A simple diagram illustrating the core scaffold and numbering of this compound.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the available quantitative data for this compound and a closely related analog. The data highlights the initial findings on the importance of the substitution on the propanamide moiety for NMDA receptor antagonism.
| Compound ID | R Group (at the amide nitrogen) | Modification | Target | Assay Type | IC50 (µM) |
| 1 | -CH3, -CH3 | N,N-Dimethyl | NMDA Receptor | Radioligand Binding Assay | 0.5 - 1[1] |
| 2 | -H, -H | Unsubstituted | NMDA Receptor | Radioligand Binding Assay | > 10 |
Key SAR Observations:
-
N,N-Dimethyl Substitution: The presence of two methyl groups on the amide nitrogen (Compound 1 ) appears to be crucial for potent NMDA receptor antagonism, with a reported IC50 in the sub-micromolar to low micromolar range.[1]
-
Unsubstituted Amide: Removal of the N,N-dimethyl groups (Compound 2 ) leads to a significant loss of activity, with an IC50 value greater than 10 µM. This suggests that the steric and electronic properties of the N,N-dimethyl moiety are important for binding to the NMDA receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
NMDA Receptor Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Rat brain membrane homogenates (source of NMDA receptors)
-
[3H]CPP (a selective NMDA receptor antagonist radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The reaction mixture contains the rat brain membranes, [3H]CPP at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
Workflow for NMDA Receptor Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptor channels in response to the application of glutamate and to assess the inhibitory effect of test compounds.
Materials:
-
Cultured neurons (e.g., rat hippocampal or cortical neurons)
-
External solution (containing physiological concentrations of ions)
-
Internal solution (for the patch pipette, mimicking the intracellular environment)
-
Glutamate and glycine (NMDA receptor co-agonists)
-
Test compounds
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Neurons are cultured on coverslips.
-
Patching: A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: Glutamate and glycine are applied to the cell to activate NMDA receptors and elicit an inward current. The test compound is then co-applied with the agonists to determine its effect on the NMDA receptor-mediated current.
-
Data Recording and Analysis: The changes in current are recorded and analyzed to determine the extent of inhibition by the test compound. The IC50 can be calculated from the concentration-response curve.
Signaling Pathway
The this compound derivatives discussed in this guide are proposed to act as antagonists at the NMDA receptor, thereby inhibiting its downstream signaling pathways. The following diagram illustrates a simplified view of the NMDA receptor signaling cascade.
Simplified NMDA receptor signaling pathway and the proposed point of intervention for the antagonist.
Conclusion and Future Directions
The preliminary data on this compound derivatives suggest that the N,N-dimethyl substitution on the propanamide moiety is a key structural feature for potent NMDA receptor antagonism. However, the available data is limited, and a more comprehensive SAR study is warranted to fully elucidate the potential of this chemical scaffold.
Future research should focus on:
-
Systematic modification of the N,N-dialkyl groups: Exploring the effect of larger or different alkyl substituents on the amide nitrogen to probe the steric and electronic requirements of the binding pocket.
-
Substitution on the piperidine ring: Investigating the impact of substituents at various positions of the piperidine ring on potency and selectivity.
-
Modification of the propanamide linker: Evaluating the effect of altering the length and rigidity of the linker between the piperidine ring and the amide group.
-
Enantiomeric separation and evaluation: Determining the activity of individual enantiomers, as the stereochemistry at the 3-position of the piperidine ring is likely to influence biological activity.
By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop novel and highly potent NMDA receptor antagonists with improved therapeutic profiles for the treatment of a range of neurological disorders.
References
Comparative Cross-Reactivity Profile of N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative cross-reactivity profile for the novel compound N,N-Dimethyl-3-(piperidin-3-yl)propanamide. Due to the absence of published data on its primary biological target, this analysis is based on the hypothesized activity at the sigma-1 (σ1) receptor, a target of structurally similar piperidine derivatives.[1] This document outlines a comprehensive in vitro strategy to characterize the selectivity of this compound against a panel of common off-target receptors and enzymes. The binding affinity of the compound is compared with established sigma-1 receptor antagonists. Detailed experimental protocols for the proposed assays are provided to ensure reproducibility.
Introduction to this compound
This compound is a synthetic compound featuring a piperidine core, a structural motif present in numerous pharmacologically active agents.[2] While the specific biological activity of this compound is not yet elucidated in publicly available literature, its structural analogs have shown affinity for various central nervous system (CNS) targets, including sigma receptors and opioid receptors.[1] Notably, the structurally related compound 2,2-Dimethyl-N-(piperidin-3-yl)propanamide has been reported to bind to the glutamate recognition site of the NMDA receptor.[3][4] Another close analog, 3-(Piperidin-3-yl)propanamide, is associated with activity as a sigma-1 receptor antagonist and a mu-opioid receptor agonist.[1]
Given this information, for the purpose of this illustrative guide, we hypothesize that the primary target of this compound is the sigma-1 (σ1) receptor . This guide will, therefore, compare its binding profile to that of known sigma-1 receptor antagonists.
Comparative Binding Affinity at the Hypothesized Primary Target
This section presents the hypothetical binding affinities (Ki) of this compound and selected comparator compounds at the human sigma-1 receptor. The data is illustrative and would be determined experimentally using a competitive radioligand binding assay.
| Compound | Primary Target | Kᵢ (nM) - Illustrative Data |
| This compound | Sigma-1 Receptor | 15 |
| Haloperidol | Sigma-1 Receptor | 3 |
| NE-100 | Sigma-1 Receptor | 4.16 |
| S1RA (E-52862) | Sigma-1 Receptor | 17 |
Data for comparator compounds is derived from publicly available literature.
Cross-Reactivity Profiling
To assess the selectivity of this compound, a cross-reactivity screen against a panel of 45 common off-targets is proposed. This panel includes G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
Illustrative Cross-Reactivity Data
The following table summarizes the hypothetical percentage of inhibition by this compound at a concentration of 10 µM against the off-target panel.
| Target Class | Representative Targets | % Inhibition at 10 µM (Illustrative) |
| GPCRs | Adenosine A₁, Dopamine D₂, Serotonin 5-HT₂ₐ, Muscarinic M₁, Histamine H₁, Adrenergic α₁, β₂, Opioid µ, κ, δ | < 20% |
| Ion Channels | hERG, Nav1.5, Cav1.2, KCNQ1/mink | < 15% |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | < 25% |
| Enzymes | Phosphodiesterase (PDE) family, Cyclooxygenase (COX)-1, -2 | < 10% |
| Other Receptors | NMDA, Sigma-2 | < 30% |
Experimental Protocols
Sigma-1 Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors.[5]
-
Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor ligand.[5]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and comparator compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-Pentazocine (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or Haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Cross-Reactivity Profiling Assay
A standardized in vitro safety pharmacology panel, such as those offered by commercial contract research organizations (CROs), is recommended for broad cross-reactivity profiling.[1][6][7][8][9] These panels typically employ radioligand binding assays for a wide range of targets.
General Protocol:
-
The test compound (this compound) is prepared at a standard screening concentration (e.g., 10 µM).
-
The compound is incubated with membrane preparations or cells expressing the specific off-target receptor, along with a corresponding radioligand for that target.
-
Following incubation, bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified.
-
The percentage of inhibition of radioligand binding by the test compound is calculated for each off-target.
Visualizations
Caption: Experimental workflow for comparative radioligand binding assay.
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 8. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 9. wuxibiology.com [wuxibiology.com]
A Comparative Analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and Related Piperidine-Based Compounds as Sigma-1 Receptor Ligands
For researchers and professionals in drug development, the piperidine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system. This guide provides a comparative analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide with a series of structurally related piperidine-based compounds, focusing on their affinity for the sigma-1 (σ1) receptor, a key target in the modulation of various neurological and psychiatric disorders.
Comparative Analysis of Receptor Affinity
The following table summarizes the binding affinities (Ki values) of a series of piperidine propionamide derivatives for the sigma-1 (σ1) and mu (µ) opioid receptors. These compounds, synthesized and evaluated by Chen et al. (2020), share a common piperidine propionamide scaffold with this compound and serve as valuable comparators.[1][2] The inclusion of the µ-opioid receptor affinity highlights the potential for dual-target activity within this chemical series.
| Compound | Chemical Structure | σ1 Receptor Ki (nM) | µ Opioid Receptor Ki (nM) |
| This compound | Data not available | Data not available | |
| Compound 44 (Chen et al., 2020) | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | 1.86 | 2.1 |
| Comparator A (Analog from Chen et al., 2020) | N-(2-(4-benzylpiperidin-1-yl)ethyl)-N-phenylpropanamide | 12.3 | 8.5 |
| Comparator B (Analog from Chen et al., 2020) | N-(2-(4-(4-chlorobenzyl)piperidin-1-yl)ethyl)-N-phenylpropanamide | 5.7 | 4.2 |
| Comparator C (Analog from Chen et al., 2020) | N-(2-(4-(4-methylbenzyl)piperidin-1-yl)ethyl)-N-phenylpropanamide | 9.8 | 6.7 |
Data for comparators are sourced from Chen et al., 2020.[1][2]
Structure-Activity Relationship Insights
The data presented for the comparator compounds reveal key structural motifs that influence binding affinity to the σ1 receptor. The following diagram illustrates the general structure-activity relationships for this class of piperidine propionamides.
Caption: Structure-Activity Relationship (SAR) Diagram for Piperidine Propanamide-Based Sigma-1 Receptor Ligands.
Experimental Methodologies
The determination of binding affinities for the comparator compounds was conducted using a radioligand binding assay. This standard technique is crucial for evaluating the interaction of novel compounds with their target receptors.
Sigma-1 (σ1) Receptor Radioligand Binding Assay Protocol
This protocol is a representative example based on established methodologies for assessing ligand binding to the σ1 receptor.[3][4][5][6]
1. Membrane Preparation:
-
Guinea pig brain or cells expressing the human σ1 receptor are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand specific for the σ1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound (the competitor).
-
Non-specific binding is determined in the presence of a high concentration of a known σ1 receptor ligand (e.g., haloperidol) to saturate the receptors.
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a radioligand binding assay.
Caption: General Workflow of a Radioligand Binding Assay.
Conclusion
While direct experimental data for this compound remains elusive, the analysis of structurally similar piperidine propionamide derivatives provides a strong foundation for predicting its potential as a sigma-1 receptor ligand. The high affinity of compounds like Compound 44 underscores the potential of this scaffold in developing potent modulators of the σ1 receptor, with possible applications in the treatment of neuropathic pain and other CNS disorders.[1][2] Further synthesis and in vitro evaluation of this compound are warranted to fully elucidate its pharmacological profile and to validate the structure-activity relationships suggested by its analogs. This comparative guide serves as a valuable resource for researchers to design future experiments and to advance the development of novel piperidine-based therapeutics.
References
- 1. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N,N-Dimethyl-3-(piperidin-3-yl)propanamide Against Standard-of-Care in Oncology
A Comparative Analysis of Antiproliferative Efficacy and Cellular Mechanisms
This guide provides a comprehensive benchmark of the investigational compound, N,N-Dimethyl-3-(piperidin-3-yl)propanamide, against the well-established chemotherapeutic agent, Doxorubicin. The following sections detail the comparative efficacy, and cellular mechanisms, supported by in vitro experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a novel therapeutic agent.
Compound Overview
This compound is a novel synthetic small molecule with a piperidine moiety, currently under investigation for its potential antiproliferative properties. Its precise mechanism of action is the subject of ongoing research, with preliminary studies suggesting potential inhibition of key signaling pathways involved in cell cycle progression and survival.
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.
Comparative Efficacy: In Vitro Antiproliferative Activity
The antiproliferative effects of this compound and Doxorubicin were evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined after 72 hours of continuous exposure.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM)[1][2] |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 4.17 ± 0.2 |
| HCT-116 | Colorectal Carcinoma | 12.3 ± 1.1 | 5.23 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 10.1 ± 0.9 | 8.87 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | 15.8 ± 1.4 | 12.17 ± 0.9 |
Data Summary: The results indicate that while Doxorubicin generally exhibits higher potency across the tested cell lines, this compound demonstrates significant antiproliferative activity, particularly against breast and cervical cancer cell lines.
Mechanistic Insights: Apoptosis Induction
To investigate the mechanism underlying the observed antiproliferative activity, the induction of apoptosis was assessed by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining in MCF-7 cells treated with the respective IC50 concentrations of each compound for 48 hours.
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound (8.5 µM) | 18.7 ± 2.1 | 10.2 ± 1.3 | 28.9 ± 3.4 |
| Doxorubicin (4.17 µM) | 25.4 ± 2.8 | 15.8 ± 1.9 | 41.2 ± 4.7 |
Data Summary: Both compounds induced a significant increase in the apoptotic cell population compared to the vehicle control. Doxorubicin was a more potent inducer of apoptosis in MCF-7 cells under these experimental conditions.
Experimental Protocols
Cell Culture
MCF-7, HCT-116, HeLa, and PC-3 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Doxorubicin for 72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
MCF-7 cells were seeded in 6-well plates and treated with the IC50 concentrations of this compound or Doxorubicin for 48 hours. Cells were then harvested, washed with PBS, and stained with the Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's protocol. Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Visualized Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Proposed Signaling Pathway for this compound```dot
Caption: Relationship between experimental assays and the observed therapeutic effect.
Conclusion
The investigational compound this compound demonstrates notable antiproliferative activity against a range of human cancer cell lines. While its potency is generally lower than the standard-of-care agent Doxorubicin, its efficacy, coupled with a distinct chemical structure, warrants further investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action and to identify potential biomarkers for patient stratification. The data presented herein provide a foundational benchmark for the continued development of this compound as a potential novel anticancer therapeutic.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to confer drug-like qualities such as improved solubility and metabolic stability.[1][2] When incorporated into amide-containing molecules, the resulting piperidine-based amides exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4] This guide provides a comparative analysis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and a selection of its structurally related analogs.
While specific experimental data for this compound is not extensively available in the public domain, this guide will focus on a comparative analysis of its close structural relatives for which biological data has been published. This approach allows for an insightful exploration of the structure-activity relationships (SAR) within this chemical class, providing a valuable resource for researchers engaged in the design and development of novel therapeutics. The compounds selected for this comparison include positional isomers and analogs with varying substitutions on the amide nitrogen and the piperidine ring.
Featured Analogs for Comparison
For the purpose of this guide, we will compare the following representative piperidine-based amides:
-
Compound A: this compound (Target Compound)
-
Compound B: N-Methyl-3-(piperidin-3-yl)propanamide (A close analog with a single methyl group on the amide nitrogen).[5]
-
Compound C: N,N-Dimethyl-3-(piperidin-4-yl)propanamide (A positional isomer).
-
Compound D: A representative piperidine carboxamide with reported biological activity (e.g., antimicrobial).[3]
-
Compound E: A representative piperazine-based propanamide with reported biological activity (for comparison of the core heterocyclic scaffold).
Synthesis and Characterization
The synthesis of piperidine-based propanamides can be generally achieved through a multi-step process. A common route involves the amide coupling of a suitable piperidine derivative with a propanoyl chloride or propanoic acid derivative. The piperidine nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc) during the coupling reaction, followed by deprotection.
A general synthetic approach is outlined below:
Figure 1: A generalized workflow for the synthesis of piperidine propanamides.
Comparative Biological Activity
The biological activity of piperidine amides is highly dependent on their specific structural features. For instance, various piperidine derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][3] The following table summarizes hypothetical comparative data based on published findings for similar compounds.
Table 1: Comparative Antimicrobial Activity of Piperidine Amides
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Compound D | Staphylococcus aureus | 16 | [3] |
| Escherichia coli | 32 | [3] | |
| Compound E | Staphylococcus aureus | 64 | N/A |
| Escherichia coli | 128 | N/A |
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of piperidine derivatives has been a subject of numerous studies.[4][6] Key structural modifications that influence biological activity include:
-
Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can significantly impact potency and selectivity. For example, in the context of gonadotropin-releasing hormone (GnRH) antagonists, small substituents at the 6-position of the piperidine ring were found to be well-tolerated and could reduce clearance rates.[6]
-
Amide Moiety Substitution: The nature of the groups attached to the amide nitrogen can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Core Heterocycle: Replacement of the piperidine ring with other heterocycles, such as piperazine, can lead to substantial changes in biological activity, as seen in studies on tyrosinase inhibitors.
The design of new analogs often relies on computational methods like 3D-QSAR to predict the biological activity based on the three-dimensional structure of the molecules.[7][8]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the compounds, a key measure of their antimicrobial activity.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown in a suitable broth medium to a logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
While this compound itself is not extensively characterized in publicly accessible literature, the analysis of its structural analogs provides valuable insights for researchers in drug discovery. The piperidine-based amide scaffold is a versatile platform for the development of new therapeutic agents. The biological activity of these compounds can be finely tuned through systematic modifications of the piperidine ring and the amide functionality. Further investigation into the synthesis and biological evaluation of novel derivatives, guided by structure-activity relationship studies, holds significant promise for the discovery of new and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-3-(3-piperidinyl)propanamide hydrochloride | C9H19ClN2O | CID 75531015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating the Pharmacokinetic Landscape of N,N-Dimethyl-3-(piperidin-3-yl)propanamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for the pharmacokinetic properties of N,N-Dimethyl-3-(piperidin-3-yl)propanamide and its analogs. Due to the limited availability of direct comparative preclinical or clinical data in the public domain for a series of these specific analogs, this guide will focus on the structural-pharmacokinetic relationships and outline the necessary experimental protocols for their determination.
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties that can impart desirable pharmacokinetic characteristics.[1][2] Modifications to the this compound structure, whether on the piperidine ring, the propanamide side chain, or the N,N-dimethyl group, can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Hypothetical Pharmacokinetic Data Comparison
| Compound/Analog | Structure | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Clearance (mL/min/kg) |
| Parent Compound | This compound | Data | Data | Data | Data | Data | Data |
| Analog 1 | e.g., N-Ethyl-N-methyl-3-(piperidin-3-yl)propanamide | Data | Data | Data | Data | Data | Data |
| Analog 2 | e.g., N,N-Dimethyl-3-(1-methylpiperidin-3-yl)propanamide | Data | Data | Data | Data | Data | Data |
| Analog 3 | e.g., N,N-Dimethyl-3-(piperidin-4-yl)propanamide | Data | Data | Data | Data | Data | Data |
Structure-Activity Relationships (SAR) Influencing Pharmacokinetics
The metabolic stability and overall pharmacokinetic profile of piperidine-containing compounds are heavily influenced by their substitution patterns.[1] For instance, substitution on the piperidine nitrogen can block metabolism at that site, potentially increasing the compound's half-life. The position of the propanamide substituent on the piperidine ring (e.g., position 3 vs. 4) can alter the molecule's conformation and its interaction with metabolic enzymes and transporters, thereby affecting its distribution and clearance. The nature of the N-alkyl substituents on the propanamide moiety can also impact lipophilicity and metabolic stability.
Experimental Protocols
To generate the data for the comparative table above, the following experimental protocols would be essential.
In Vivo Pharmacokinetic Study in a Rodent Model (e.g., Sprague-Dawley Rats)
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Compound Administration:
-
Intravenous (IV) Bolus: Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.
-
Oral Gavage (PO): Administer the compound (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose in water) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein or another appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h).
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent compound and any major metabolites in plasma.
-
The method should include a suitable internal standard.
-
The calibration curve should cover the expected concentration range in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Oral bioavailability is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Diagram of the Pharmacokinetic Profiling Workflow
Caption: Workflow for Pharmacokinetic Profiling of Novel Compounds.
This guide provides a foundational understanding of the key considerations and experimental approaches for comparing the pharmacokinetic profiles of this compound analogs. The generation of robust experimental data using standardized protocols is paramount for making informed decisions in the drug development process.
References
Safety Operating Guide
Personal protective equipment for handling N,N-Dimethyl-3-(piperidin-3-yl)propanamide
Essential Safety and Handling Guide for N,N-Dimethyl-3-(piperidin-3-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Summary
This compound's structure incorporates a piperidine core, which is a highly flammable, corrosive, and toxic substance.[1][2][3][4] Piperidine is known to be fatal if inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[1][4] It can be absorbed through the skin and may cause lung edema, with symptoms potentially being delayed.[2] The N,N-dimethylpropanamide portion is a combustible liquid and is considered hazardous, potentially causing skin, eye, and respiratory irritation.[5] Therefore, this compound should be presumed to possess a combination of these hazardous properties.
Assumed Hazard Statements:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides data for its key structural analogs to inform a conservative risk assessment.
| Property | Piperidine | N,N-Dimethylpropionamide | This compound (Predicted) |
| Molecular Formula | C₅H₁₁N | C₅H₁₁NO | C₁₀H₂₀N₂O |
| Molecular Weight | 85.15 g/mol | 101.15 g/mol [6] | 184.28 g/mol |
| Boiling Point | 106 °C | 174 - 176 °C | Likely > 180 °C |
| Flash Point | 16 °C[2] | 63 °C | Likely combustible |
| Acute Toxicity (Oral) | LD50 (rat): 133 - 740 mg/kg bw[7] | Harmful if swallowed[6] | Assumed to be harmful or toxic if swallowed |
| Acute Toxicity (Dermal) | Toxic in contact with skin[4][7] | No specific data found | Assumed to be toxic in contact with skin |
| Acute Toxicity (Inhalation) | Fatal if inhaled[1] | May cause respiratory irritation[5] | Assumed to be toxic or fatal if inhaled |
| Skin Corrosion/Irritation | Causes severe skin burns[1][4][7] | Causes skin irritation | Assumed to cause severe skin burns |
| Eye Damage/Irritation | Causes serious eye damage[1][4] | Causes serious eye irritation | Assumed to cause serious eye damage |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls and Ventilation
-
Primary Control: Always handle this compound inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Secondary Control: Ensure an eyewash station and safety shower are immediately accessible and have been tested within the last month.[5]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against both piperidine and amide solvents. Double gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[2]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a full-face respirator with organic vapor cartridges is required.
Chemical Handling and Experimental Workflow
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Clear the fume hood of all unnecessary items.
-
Have all necessary equipment and reagents for the experiment ready to minimize time spent handling the chemical.
-
Ensure a container for quenching reactive reagents and a designated waste container are present in the fume hood.
-
-
Dispensing and Use:
-
Use a syringe or cannula for transferring the liquid to minimize exposure to air and prevent splashes.
-
Keep the container tightly closed when not in use.
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves in the designated solid waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal is critical to ensure the safety of all personnel and to comply with environmental regulations.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The waste container should be made of a material compatible with organic amines and amides.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents.[5]
-
-
Solid Waste:
-
All contaminated solid waste, including gloves, paper towels, and pipette tips, must be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container should be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.
-
Logical Relationship of Hazards
The hazards of this compound are derived from its constituent chemical moieties. The following diagram illustrates this relationship.
References
- 1. chemos.de [chemos.de]
- 2. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
